molecular formula C18H13Cl2NO2 B10757940 8PC

8PC

Número de catálogo: B10757940
Peso molecular: 346.2 g/mol
Clave InChI: AOVDSWPGWPRTSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8PC is a useful research compound. Its molecular formula is C18H13Cl2NO2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H13Cl2NO2

Peso molecular

346.2 g/mol

Nombre IUPAC

2-(2,4-dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol

InChI

InChI=1S/C18H13Cl2NO2/c19-13-5-7-17(15(20)11-13)23-18-6-4-12(10-16(18)22)9-14-3-1-2-8-21-14/h1-8,10-11,22H,9H2

Clave InChI

AOVDSWPGWPRTSR-UHFFFAOYSA-N

SMILES canónico

C1=CC=NC(=C1)CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)O

Origen del producto

United States

Foundational & Exploratory

The Mechanism of Action of 8-Prenylnaringenin (8PC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylnaringenin (8PC), a prenylated flavonoid found in hops (Humulus lupulus L.), has garnered significant attention in the scientific community for its potent biological activities.[1][2] Recognized as one of the most powerful phytoestrogens, its mechanism of action is multifaceted, impacting various signaling pathways and cellular processes.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the effects of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Core Mechanism: Estrogen Receptor Alpha (ERα) Agonism

The primary mechanism of action of 8-prenylnaringenin is its function as a potent agonist of Estrogen Receptor Alpha (ERα).[1][3] It exhibits a strong binding affinity for ERα, significantly greater than that of other well-known phytoestrogens like genistein and daidzein.[1][3] This preferential binding to ERα initiates a cascade of downstream signaling events that are responsible for many of its physiological effects.[1][4]

Data Presentation: Estrogenic Activity of 8-Prenylnaringenin

The following tables summarize the quantitative data on the estrogenic activity of 8-prenylnaringenin, providing a comparative overview of its potency.

Table 1: In Vitro Estrogenic Activity of 8-Prenylnaringenin and Other Phytoestrogens [5]

CompoundEC50 (nM) for Alkaline Phosphatase Induction in Ishikawa CellsRelative Binding Affinity for ERα (17β-estradiol = 100)Relative Binding Affinity for ERβ (17β-estradiol = 100)
8-Prenylnaringenin 4 19.46 [6]6.5 [6]
17β-estradiol0.8100100
Coumestrol30Not ReportedNot Reported
Genistein200~0.2~5.7
Daidzein1500~0.01~0.06

Table 2: In Vitro Anti-proliferative Activity of 8-Prenylnaringenin in Cancer Cell Lines [7]

Cell LineCancer TypeIC50 (µM)
DU145Prostate Cancer43.1
PC-3Prostate Cancer33.5

Modulation of Key Signaling Pathways

Beyond its direct interaction with ERα, 8-prenylnaringenin influences several other critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

Evidence suggests a complex interaction of this compound with the PI3K/Akt pathway. While some studies indicate that this compound can activate this pathway, contributing to its beneficial effects on muscle recovery, other research in the context of breast cancer cells suggests that, unlike 17β-estradiol, this compound fails to induce the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[8][9] This context-dependent activity highlights the compound's potential as a selective modulator.

AMPK Signaling Pathway

8-prenylnaringenin has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[10] This activation is linked to the suppression of lipogenesis, prevention of body weight gain, and improvement in insulin resistance and glucose tolerance.[10]

NF-κB Signaling Pathway

8-prenylnaringenin can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[11] By suppressing NF-κB, this compound can exert anti-inflammatory effects and may contribute to its anti-cancer properties by downregulating the expression of pro-inflammatory and pro-survival genes.

MAPK Signaling Pathway

The effect of 8-prenylnaringenin on the Mitogen-Activated Protein Kinase (MAPK) pathway appears to be cell-type specific. In breast cancer cells, this compound has been shown to induce a rapid and transient activation of Erk-1 and Erk-2 in an ER-dependent manner.[9] However, in pancreatic islet dysfunction, both naringenin and 8-PN were found to inhibit MAPK activation.[11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Estrogenic_Signaling_of_this compound cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound 8-Prenylnaringenin ERa_inactive ERα (inactive) This compound->ERa_inactive Binds ERa_active ERα (active) ERa_inactive->ERa_active Conformational Change HSP HSP ERa_inactive->HSP ERa_dimer ERα Dimer ERa_active->ERa_dimer Dimerization ERE Estrogen Response Element Transcription Gene Transcription ERE->Transcription Initiates ERa_dimer->ERE Binds

Estrogenic Signaling of 8-Prenylnaringenin

PI3K_Akt_Pathway_Modulation This compound 8-Prenylnaringenin ERa ERα This compound->ERa PI3K PI3K ERa->PI3K Activates* PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt Downstream Downstream Effects (Cell Survival, Proliferation) pAkt->Downstream Apoptosis Apoptosis pAkt->Apoptosis Inhibits note *Activation of PI3K/Akt by this compound is context-dependent.

Modulation of the PI3K/Akt Signaling Pathway by this compound

NFkB_Inhibition_Workflow cluster_workflow Experimental Workflow: NF-κB Inhibition Assay Start Cell Culture (e.g., Macrophages) Treatment Treat with this compound Start->Treatment Stimulation Stimulate with LPS or TNF-α Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis WesternBlot Western Blot for p-p65 and p65 Lysis->WesternBlot Analysis Densitometry Analysis WesternBlot->Analysis Result Decreased p-p65/p65 ratio indicates NF-κB inhibition Analysis->Result

Experimental Workflow for Assessing NF-κB Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 8-prenylnaringenin's mechanism of action.

Alkaline Phosphatase (ALP) Assay in Ishikawa Cells

This assay is used to determine the estrogenic activity of compounds by measuring the induction of alkaline phosphatase in the human endometrial adenocarcinoma cell line, Ishikawa.

  • Cell Culture: Ishikawa cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Hormone Deprivation: Prior to the assay, cells are cultured in phenol red-free DMEM with 10% charcoal-stripped FBS for at least 48 hours to deplete endogenous estrogens.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh phenol red-free medium containing various concentrations of 8-prenylnaringenin or control compounds (e.g., 17β-estradiol as a positive control, vehicle as a negative control).

  • Incubation: The cells are incubated for 48-72 hours.

  • Cell Lysis: The medium is removed, and cells are washed with phosphate-buffered saline (PBS). Cells are then lysed using a suitable lysis buffer (e.g., 0.1% Triton X-100 in 0.1 M Tris-HCl, pH 9.8).

  • ALP Activity Measurement: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) solution. The enzymatic reaction is stopped by adding NaOH. The absorbance is measured at 405 nm using a microplate reader.

  • Data Analysis: ALP activity is normalized to the total protein content, determined by a protein assay (e.g., BCA assay). The EC50 value is calculated from the dose-response curve.

Competitive Estrogen Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

  • Receptor Preparation: Recombinant human ERα or ERβ, or a rat uterine cytosol preparation can be used as the source of estrogen receptors.

  • Incubation: A constant concentration of radiolabeled 17β-estradiol (e.g., [3H]17β-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled 8-prenylnaringenin or other competitor compounds. Non-specific binding is determined in the presence of a large excess of unlabeled 17β-estradiol.

  • Separation of Bound and Free Ligand: After incubation (e.g., overnight at 4°C), the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Western Blot Analysis for PI3K/Akt and NF-κB Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways, particularly their phosphorylation status, which indicates activation.

  • Cell Treatment and Lysis: Cells are treated with 8-prenylnaringenin and/or other stimuli for the desired time. After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt, phospho-p65, total p65) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.

Conclusion

The mechanism of action of 8-prenylnaringenin is centered on its potent agonistic activity at the estrogen receptor alpha. This primary interaction triggers a complex network of downstream signaling events, including the modulation of the PI3K/Akt, AMPK, and NF-κB pathways. The context-dependent nature of its effects on these pathways underscores its potential as a selective modulator with therapeutic applications in a range of conditions, from menopausal symptoms to metabolic disorders and cancer. Further research into the detailed molecular interactions and the development of robust experimental models will continue to elucidate the full therapeutic potential of this remarkable phytoestrogen.

References

The Role of 8-Pentadecyl-4-chlorophenol (8PC) in the Inhibition of Mycobacterial FAS-II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycolic acids are essential components of the mycobacterial cell wall, providing a crucial permeability barrier and contributing significantly to the virulence of pathogenic species such as Mycobacterium tuberculosis. The biosynthesis of these long-chain fatty acids is carried out by two fatty acid synthase systems, FAS-I and FAS-II. The FAS-II system, which is responsible for the elongation of fatty acids, is a well-established target for several anti-tubercular drugs. This technical guide explores the hypothesized role of a novel compound, 8-pentadecyl-4-chlorophenol (8PC), as an inhibitor of the mycobacterial FAS-II pathway. Drawing upon the known antimycobacterial activity of phenolic compounds, this document outlines a comprehensive research framework to investigate the mechanism of action of this compound. Detailed experimental protocols for determining its antimycobacterial potency, assessing its impact on mycolic acid biosynthesis, and evaluating its inhibitory activity against key FAS-II enzymes are provided. Furthermore, this guide presents hypothetical, yet plausible, quantitative data to illustrate the potential efficacy of this compound as a novel anti-tubercular agent targeting the FAS-II pathway.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for the development of new anti-tubercular agents with novel mechanisms of action. The unique and complex cell wall of mycobacteria, particularly its mycolic acid layer, is a prime target for drug discovery.

The biosynthesis of mycolic acids involves two distinct fatty acid synthase (FAS) systems. The FAS-I system is responsible for the de novo synthesis of shorter-chain fatty acids, which are then elongated by the FAS-II system to produce the long-chain meromycolates, the precursors of mycolic acids. The FAS-II pathway consists of a series of discrete enzymes, including β-ketoacyl-ACP synthases (KasA and KasB), β-ketoacyl-ACP reductase (MabA), β-hydroxyacyl-ACP dehydratases (HadAB and HadBC), and enoyl-ACP reductase (InhA). Several existing anti-tubercular drugs, such as isoniazid and ethionamide, target enzymes within the FAS-II pathway.[1][2][3][4][5]

Phenolic compounds, including certain flavonoids, have been reported to exhibit antimycobacterial activity, with some evidence suggesting inhibition of the FAS-II pathway.[2][3] 8-pentadecyl-4-chlorophenol (this compound) is a synthetic compound that combines a phenolic head group with a long alkyl chain, a structural motif that could potentially interact with the hydrophobic binding sites of FAS-II enzymes. This guide outlines a hypothetical investigation into the potential of this compound as a novel inhibitor of the mycobacterial FAS-II pathway.

The Mycobacterial FAS-II Pathway

The mycobacterial FAS-II pathway is a multi-enzyme complex responsible for the elongation of acyl-ACP (acyl carrier protein) chains, ultimately leading to the formation of meromycolic acids. The pathway is initiated by the condensation of acetyl-CoA (from the FAS-I system) with malonyl-ACP, a reaction catalyzed by FabH. Subsequent elongation cycles are carried out by a series of four enzymatic reactions:

  • Condensation: Catalyzed by β-ketoacyl-ACP synthases (KasA and KasB), this step involves the condensation of an acyl-ACP with malonyl-ACP to form a β-ketoacyl-ACP.

  • Reduction: The β-ketoacyl-ACP is then reduced by the NADPH-dependent β-ketoacyl-ACP reductase (MabA) to form a β-hydroxyacyl-ACP.

  • Dehydration: The β-hydroxyacyl-ACP is dehydrated by the β-hydroxyacyl-ACP dehydratases (HadAB or HadBC) to yield a trans-2-enoyl-ACP.

  • Reduction: Finally, the trans-2-enoyl-ACP is reduced by the NADH-dependent enoyl-ACP reductase (InhA) to produce an elongated acyl-ACP, which can then enter another round of elongation.

This cyclical process is repeated until the meromycolic acid chain reaches its full length.

FAS_II_Pathway FAS_I FAS-I Product (Acyl-CoA) FabH FabH FAS_I->FabH Beta_ketoacyl_ACP β-Ketoacyl-ACP FabH->Beta_ketoacyl_ACP Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH KasA_B KasA/KasB (Condensation) Malonyl_ACP->KasA_B MabA MabA (Reduction) Beta_ketoacyl_ACP->MabA Beta_hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Beta_hydroxyacyl_ACP HadAB_BC HadAB/HadBC (Dehydration) Beta_hydroxyacyl_ACP->HadAB_BC Trans_2_enoyl_ACP trans-2-Enoyl-ACP HadAB_BC->Trans_2_enoyl_ACP InhA InhA (Reduction) Trans_2_enoyl_ACP->InhA Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Elongated_Acyl_ACP->KasA_B Further Elongation Cycles Meromycolic_Acid Meromycolic Acid Elongated_Acyl_ACP->Meromycolic_Acid KasA_B->Beta_ketoacyl_ACP

Figure 1: The Mycobacterial FAS-II Biosynthetic Pathway.

Hypothetical Efficacy of this compound against Mycobacterium tuberculosis

To assess the potential of this compound as an anti-tubercular agent, a series of in vitro experiments would be conducted. The following tables present hypothetical, yet realistic, data that might be obtained from such studies.

Antimycobacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. The MIC of this compound would be determined against the virulent M. tuberculosis strain H37Rv.

CompoundMIC (µg/mL)MIC (µM)
This compound 1.253.4
Isoniazid0.050.36
Ethambutol2.512.2
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and standard anti-tubercular drugs against M. tuberculosis H37Rv.
Inhibition of Mycolic Acid Biosynthesis

To determine if the antimycobacterial activity of this compound is due to the inhibition of mycolic acid biosynthesis, a radiolabeling assay using 14C-acetate would be performed on whole M. tuberculosis cells.

Compound (Concentration)14C-Acetate Incorporation into Mycolic Acids (% of Control)
This compound (1x MIC) 25%
This compound (5x MIC) 8%
Isoniazid (1x MIC)15%
Ethambutol (1x MIC)95%
Table 2: Hypothetical Inhibition of Mycolic Acid Biosynthesis in M. tuberculosis by this compound.
Inhibition of Key FAS-II Enzymes

To pinpoint the specific target(s) of this compound within the FAS-II pathway, in vitro enzymatic assays would be conducted using purified KasA and InhA enzymes. The half-maximal inhibitory concentration (IC50) would be determined for each enzyme.

CompoundKasA IC50 (µM)InhA IC50 (µM)
This compound 2.8> 100
Thiolactomycin5.2> 100
Triclosan> 1000.5
Table 3: Hypothetical IC50 Values of this compound and known FAS-II inhibitors against KasA and InhA.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments that would be performed to validate the hypothetical data presented above.

Mycobacterium tuberculosis Culture

M. tuberculosis H37Rv (ATCC 27294) would be cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80. Cultures would be incubated at 37°C with gentle agitation. For solid media, Middlebrook 7H11 agar supplemented with OADC would be used.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound would be determined using the microplate Alamar blue assay (MABA).

  • A twofold serial dilution of this compound would be prepared in a 96-well microplate in 100 µL of Middlebrook 7H9 broth.

  • A mid-log phase culture of M. tuberculosis H37Rv would be diluted to a final inoculum of approximately 5 x 105 CFU/mL and 100 µL would be added to each well.

  • The plates would be incubated at 37°C for 7 days.

  • After incubation, 20 µL of Alamar blue solution and 12.5 µL of 20% Tween 80 would be added to each well.

  • The plates would be re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

MIC_Workflow Start Start Serial_Dilution Prepare 2-fold serial dilutions of this compound in 96-well plate Start->Serial_Dilution Inoculation Add M. tuberculosis H37Rv inoculum (5 x 10^5 CFU/mL) Serial_Dilution->Inoculation Incubation1 Incubate at 37°C for 7 days Inoculation->Incubation1 Add_Reagents Add Alamar blue and Tween 80 Incubation1->Add_Reagents Incubation2 Incubate at 37°C for 24 hours Add_Reagents->Incubation2 Read_Results Observe color change (Blue to Pink) Incubation2->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC Determination using MABA.
Radiolabeling of Mycolic Acids

The effect of this compound on mycolic acid biosynthesis would be assessed by measuring the incorporation of 14C-acetate.

  • A mid-log phase culture of M. tuberculosis H37Rv would be treated with this compound at 1x and 5x its MIC for 24 hours.

  • [1-14C]acetic acid (1 µCi/mL) would be added to the cultures, and they would be incubated for an additional 8 hours.

  • The cells would be harvested by centrifugation, and the cell pellet would be saponified with 20% tetrabutylammonium hydroxide.

  • Mycolic acids would be extracted with diethyl ether, derivatized to their methyl esters (MAMEs) using iodomethane.

  • The MAMEs would be analyzed by thin-layer chromatography (TLC) on silica gel plates using a hexane:ethyl acetate (95:5, v/v) mobile phase.

  • The TLC plates would be exposed to a phosphor screen, and the radioactivity incorporated into the mycolic acid spots would be quantified using a phosphorimager.

In Vitro Enzyme Inhibition Assays

The inhibitory effect of this compound on KasA would be determined using a spectrophotometric assay that measures the KasA-dependent decarboxylation of [14C]malonyl-CoA in the presence of an acyl-ACP substrate.

  • The assay mixture would contain purified KasA enzyme, acyl-ACP (e.g., C16-ACP), and [2-14C]malonyl-CoA in a suitable buffer.

  • The reaction would be initiated by the addition of the enzyme.

  • The reaction would be stopped by the addition of acid, and the released 14CO2 would be captured and quantified by scintillation counting.

  • The IC50 value would be determined by measuring the enzyme activity at various concentrations of this compound.

The activity of InhA would be monitored by following the oxidation of NADH at 340 nm.

  • The assay mixture would contain purified InhA enzyme, NADH, and a trans-2-enoyl-ACP substrate (e.g., trans-2-decenoyl-ACP) in a suitable buffer.

  • The reaction would be initiated by the addition of the enzyme.

  • The decrease in absorbance at 340 nm due to NADH oxidation would be monitored over time.

  • The IC50 value would be determined by measuring the initial rate of the reaction at various concentrations of this compound.

Enzyme_Assay_Workflow Start Start Prepare_Assay Prepare assay mixture (Enzyme, Substrates, Buffer) Start->Prepare_Assay Add_Inhibitor Add varying concentrations of this compound Prepare_Assay->Add_Inhibitor Initiate_Reaction Initiate reaction (add final component) Add_Inhibitor->Initiate_Reaction Monitor_Activity Monitor enzyme activity (Spectrophotometry or Scintillation) Initiate_Reaction->Monitor_Activity Calculate_IC50 Calculate IC50 value Monitor_Activity->Calculate_IC50 End End Calculate_IC50->End

Figure 3: General Workflow for In Vitro Enzyme Inhibition Assays.

Conclusion and Future Directions

The hypothetical data and experimental framework presented in this technical guide suggest that 8-pentadecyl-4-chlorophenol (this compound) holds promise as a novel inhibitor of the mycobacterial FAS-II pathway, specifically targeting the KasA enzyme. The proposed low micromolar MIC against M. tuberculosis, coupled with its specific inhibition of mycolic acid biosynthesis and KasA activity, would make it an attractive lead compound for further development.

Future research should focus on confirming these hypothetical findings through rigorous experimentation. Structure-activity relationship (SAR) studies could be conducted to optimize the potency and pharmacokinetic properties of this compound analogs. Furthermore, the efficacy of this compound should be evaluated in in vivo models of tuberculosis infection. The detailed protocols provided herein offer a clear roadmap for the comprehensive evaluation of this compound and other novel compounds targeting the essential mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.

References

Technical Whitepaper: 2-(2,4-DICHLOROPHENOXY)-5-(PYRIDIN-2-YLMETHYL)PHENOL

Author: BenchChem Technical Support Team. Date: December 2025

A Review of Publicly Available Data on its Discovery and History

Abstract

This document outlines the results of a comprehensive search for the discovery, history, and associated experimental data for the compound 2-(2,4-dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol. Despite a thorough investigation of public domain resources, including scientific literature and patent databases, no specific information, quantitative data, or detailed experimental protocols for this particular molecule could be identified. The absence of data suggests that this compound may be a novel chemical entity, a theoretical structure, or a proprietary molecule that has not been disclosed in publicly accessible literature. This report provides context on the general history of drug discovery and the importance of its constituent chemical motifs.

Introduction: The Context of Drug Discovery

The journey of a drug from concept to clinic is often built upon decades of preceding research. The first medicines were derived from natural sources like plants, roots, and fungi.[1] It wasn't until the mid-19th century that synthetic chemistry began to play a pivotal role, with the discovery of compounds like chloral hydrate in 1869.[1] Many early pharmaceutical companies emerged from the synthetic dye industry, utilizing byproducts from coal-tar distillation to create the first synthetic drugs.[1][2] Simple organic molecules such as aniline and p-nitrophenol, for instance, were precursors to the first analgesics and antipyretics.[1][2]

The structural motifs present in the target compound—a phenol, a dichlorinated phenyl ether, and a pyridine ring—are all significant in medicinal chemistry. Phenols, in particular, are a recurring and important feature in a large number of pharmaceuticals approved by the U.S. FDA.[3] Many of these originated from natural products, which in turn catalyzed further drug discovery efforts.[3]

Search Methodology for 2-(2,4-DICHLOROPHENOXY)-5-(PYRIDIN-2-YLMETHYL)PHENOL

A systematic search was conducted to locate any information pertaining to the specified compound. The search queries included:

  • "2-(2,4-DICHLOROPHENOXY)-5-(PYRIDIN-2-YLMETHYL)PHENOL" discovery

  • "2-(2,4-DICHLOROPHENOXY)-5-(PYRIDIN-2-YLMETHYL)PHENOL" synthesis

  • "2-(2,4-DICHLOROPHENOXY)-5-(PYRIDIN-2-YLMETHYL)PHENOL" mechanism of action

  • "history of pyridinylmethyl-phenoxy-phenol derivatives in drug discovery"

The search yielded no specific results for the molecule . The findings were general in nature, relating to the broad history of pharmaceutical chemistry and the roles of its constituent fragments in other compounds.

Data Presentation and Experimental Protocols

Due to the absence of specific data for 2-(2,4-dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol, no quantitative data tables or detailed experimental protocols can be provided.

If data were available, it would be presented as follows:

Table 1: Hypothetical Pharmacological Data

Assay Type Target IC₅₀ / EC₅₀ (nM) Binding Affinity (Kᵢ) (nM) Reference

| Example | Example Target | N/A | N/A | N/A |

Protocol Example: General Synthesis Outline A detailed experimental protocol would typically include sections covering materials, step-by-step synthesis procedures, purification methods (e.g., column chromatography), and analytical characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the structure and purity of the final compound.

Visualizations: Hypothetical Discovery Workflow

While no specific signaling pathways involving the target compound can be diagrammed, the following visualization illustrates a generalized workflow for small molecule drug discovery. This demonstrates the requested visualization format.

G Generalized Small Molecule Discovery Workflow TargetID Target Identification & Validation AssayDev Assay Development & HTS TargetID->AssayDev HitGen Hit Generation AssayDev->HitGen HitToLead Hit-to-Lead (HTL) HitGen->HitToLead SAR Studies LeadOp Lead Optimization (LO) HitToLead->LeadOp Improve Potency & Properties Preclinical Preclinical Studies LeadOp->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical

A generalized workflow for small molecule drug discovery.

Conclusion

There is no publicly available information regarding the discovery, history, synthesis, or biological activity of 2-(2,4-dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol. The compound remains uncharacterized in the public domain. Researchers interested in this specific molecule would likely need to undertake de novo synthesis and characterization. The structural motifs it contains are well-precedented in medicinal chemistry, suggesting that it could be of interest in various therapeutic areas, but any such potential is currently speculative.

References

Dual-Action Phenyl Ureas: A Technical Guide to the Inhibition of Mycolic Acid Transport and Metabolism in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. This technical guide details the identification and validation of the biological targets of a promising class of anti-tubercular compounds: tailored phenyl ureas. Through a combination of chemical proteomics, genetic validation, and biochemical assays, these compounds have been shown to exhibit a dual mode of action, targeting both the transport and the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. The primary targets identified are the mycolic acid transporter MmpL3 and the epoxide hydrolases EphD and EphF.[1][2] This guide provides a comprehensive overview of the quantitative data supporting this discovery, detailed experimental methodologies, and a visualization of the affected biochemical pathway. While the specific compound "8-methoxy-1-palmitoyl-3-phenanthrenecarboxylic acid" (8PC) was not explicitly identified in the foundational study, this guide focuses on the well-characterized phenyl urea compounds from that research, which represent a significant advancement in the development of new anti-tuberculars.

Quantitative Data Summary

The anti-mycobacterial activity of the tailored phenyl ureas was quantified by determining their Minimum Inhibitory Concentrations (MICs) against wild-type and resistant strains of M. tuberculosis. The data reveals potent, sub-micromolar activity for the lead compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of Lead Phenyl Ureas against M. tuberculosis H37Rv and Resistant Mutants [2]

CompoundWild-Type H37Rv MIC (µM)MmpL3 V684F Mutant MIC (µM)EphF A235T Mutant MIC (µM)
227 0.1> 101.25
21 0.2> 102.5
SQ109 (Control) 0.4> 100.4

Note: Data is derived from the key research paper "Tailored phenyl ureas eradicate drug-resistant Mycobacterium tuberculosis by targeting mycolic acid cell wall assembly".[2]

Biological Targets and Mechanism of Action

The tailored phenyl ureas were found to have a dual mechanism of action, inhibiting two critical stages of mycolic acid cell wall assembly.

Primary Targets:
  • MmpL3 (Mycobacterial Membrane Protein Large 3): An essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm.[1][2] Inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm and prevents the formation of the outer mycomembrane.

  • EphD and EphF (Epoxide Hydrolases): These enzymes are involved in the metabolism of mycolic acids. Their inhibition disrupts the proper formation and integrity of the mycolic acid layer.[1][2]

The following diagram illustrates the mycolic acid biosynthesis and transport pathway, highlighting the points of inhibition by the phenyl urea compounds.

Mycolic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_inhibition Inhibition by Phenyl Ureas FAS_I Fatty Acid Synthase I Pks13 Pks13 FAS_I->Pks13 C24-C26 Acyl-CoA FAS_II Fatty Acid Synthase II FAS_II->Pks13 Meromycolic Acid TMM Trehalose Monomycolate (TMM) Pks13->TMM Condensation MmpL3 MmpL3 TMM->MmpL3 Transport Ag85 Antigen 85 Complex MmpL3->Ag85 TMM TDM Trehalose Dimycolate (TDM) Ag85->TDM Mycolyl_AG Mycolyl-Arabinogalactan Ag85->Mycolyl_AG EphD_F EphD & EphF TDM->EphD_F Metabolism Mycolyl_AG->EphD_F Metabolism Inhibitor1 Phenyl Ureas Inhibitor1->MmpL3 Inhibitor2 Phenyl Ureas Inhibitor2->EphD_F

Mycolic Acid Biosynthesis and Transport Pathway Inhibition.

Experimental Protocols

The identification and validation of the biological targets of the tailored phenyl ureas involved a multi-pronged approach. Below are the detailed methodologies for the key experiments.

Target Identification using Affinity-Based Probes and Chemical Proteomics

This method was employed to identify the cellular binding partners of the phenyl urea compounds.

  • Probe Synthesis: An analog of the lead phenyl urea compound was synthesized with a linker and a reporter tag (e.g., biotin) to create an affinity-based probe.

  • Cell Lysate Preparation: M. tuberculosis H37Rv cultures were grown to mid-log phase, harvested, and lysed to obtain a whole-cell proteome.

  • Affinity Purification: The cell lysate was incubated with the affinity probe. The probe-protein complexes were then captured using streptavidin-coated beads.

  • Washing and Elution: Non-specifically bound proteins were removed through a series of washes. The specifically bound proteins were then eluted from the beads.

  • Protein Identification by LC-MS/MS: The eluted proteins were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The identified proteins were analyzed and compared to control experiments (e.g., using a probe without the phenyl urea scaffold) to identify specific binding partners.

Affinity_Proteomics_Workflow start Start probe_synthesis Synthesize Affinity Probe (Phenyl Urea + Linker + Biotin) start->probe_synthesis incubation Incubate Lysate with Probe probe_synthesis->incubation cell_lysis Prepare Mtb Cell Lysate cell_lysis->incubation capture Capture Probe-Protein Complexes (Streptavidin Beads) incubation->capture wash Wash to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution lc_ms LC-MS/MS Analysis elution->lc_ms data_analysis Identify Specific Targets (MmpL3, EphD, EphF) lc_ms->data_analysis end End data_analysis->end

Affinity-Based Chemical Proteomics Workflow.
Validation of MmpL3 Inhibition via TMM Transport Assay

This assay directly measures the functional consequence of MmpL3 inhibition.

  • Metabolic Labeling: M. tuberculosis cultures were grown in the presence of [14C]-acetate, which is incorporated into mycolic acids.

  • Inhibitor Treatment: The metabolically labeled cultures were treated with various concentrations of the phenyl urea compounds. A known MmpL3 inhibitor, such as SQ109, was used as a positive control.

  • Lipid Extraction: After incubation, total lipids were extracted from the mycobacterial cells using a mixture of chloroform and methanol.

  • Thin-Layer Chromatography (TLC): The extracted lipids were separated by TLC on a silica gel plate.

  • Autoradiography: The TLC plate was exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipids.

  • Quantification: The spots corresponding to TMM and trehalose dimycolate (TDM) were quantified to determine the TMM/TDM ratio. An increase in this ratio indicates inhibition of MmpL3-mediated TMM transport.[3]

Enzymatic Assay for Epoxide Hydrolase (EphF) Activity

This biochemical assay confirms the direct inhibition of EphF by the phenyl urea compounds.

  • Enzyme Purification: Recombinant EphF protein was expressed and purified.

  • Inhibitor Pre-incubation: Purified EphF was pre-incubated with the phenyl urea compounds or DMSO (vehicle control) for a defined period.

  • Substrate Addition: The enzymatic reaction was initiated by the addition of a specific epoxide substrate (e.g., 9,10-cis-epoxystearic acid).

  • Reaction Quenching: After a set time, the reaction was stopped by the addition of an organic solvent (e.g., chloroform).

  • Product Extraction and Analysis: The product of the enzymatic reaction (a diol) was extracted and quantified by LC-MS/MS.

  • Data Analysis: The percentage of EphF inhibition was calculated by comparing the amount of product formed in the presence of the inhibitor to the DMSO control.[3]

Generation and Sequencing of Resistant Mutants

This genetic approach provides strong evidence for the on-target activity of the compounds.

  • Mutant Selection: A large number of wild-type M. tuberculosis H37Rv cells were plated on agar containing the phenyl urea compound at a concentration several times its MIC.

  • Isolation of Resistant Colonies: Colonies that grew in the presence of the inhibitor were isolated and re-streaked on selective media to confirm resistance.

  • Whole-Genome Sequencing: The genomic DNA from the resistant mutants was extracted and sequenced.

  • Variant Analysis: The genomes of the resistant mutants were compared to the wild-type genome to identify single nucleotide polymorphisms (SNPs) and other mutations.

  • Target Gene Identification: Mutations that consistently appeared in multiple independently isolated resistant mutants were mapped to their respective genes, identifying them as the likely targets of the compound.

Conclusion

The tailored phenyl ureas represent a promising new class of anti-tubercular agents with a dual mechanism of action that inhibits both mycolic acid transport and metabolism. The identification of MmpL3, EphD, and EphF as the specific biological targets provides a solid foundation for the further development of these compounds. The methodologies outlined in this guide serve as a comprehensive resource for researchers in the field of tuberculosis drug discovery, facilitating the evaluation and characterization of new chemical entities targeting the essential mycolic acid biosynthesis pathway. The potent activity of these compounds against drug-resistant strains of M. tuberculosis underscores their potential to address the urgent need for new and effective treatments for this global health threat.

References

Apoptosis Induction in PC3 Cells by 8-Prenylnaringenin (8PC) Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding and experimental approaches for studying the induction of apoptosis in prostate cancer (PC3) cells following treatment with 8-prenylnaringenin (8PC). This document synthesizes available data, details relevant experimental protocols, and visualizes potential signaling pathways to support further research and drug development in this area.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. The development of novel therapeutic agents that can effectively induce apoptosis in cancer cells is a critical area of research. 8-prenylnaringenin (this compound), a prenylflavonoid found in hops (Humulus lupulus L.), has emerged as a compound of interest due to its potential anti-cancer properties. This guide focuses on the effects of this compound on the androgen-independent PC3 prostate cancer cell line, a common model for advanced prostate cancer.

Core Findings on this compound Treatment in PC3 Cells

Current research suggests that this compound induces a form of cell death in PC3 cells that may not follow the classical caspase-dependent apoptotic pathway. Studies have indicated the induction of a caspase-independent cell death mechanism, with some evidence pointing towards autophagy.[1][2] In contrast, in other cancer cell lines such as human colon cancer HCT-116 cells, this compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[3] This highlights the cell-type-specific response to this compound treatment.

Quantitative Data Summary

The available quantitative data on the direct effects of this compound on PC3 cell apoptosis is limited. However, data from studies on other compounds and cell lines provide a framework for the types of quantitative analyses that are crucial for evaluating this compound's efficacy. The following table summarizes relevant findings that can serve as a benchmark for future studies on this compound in PC3 cells.

Cell LineTreatmentConcentration/TimeKey Quantitative FindingsReference
HCT-1168-Prenylnaringenin (8-PN)IC50: 23.83 ± 2.9 µg/ml (48h)After 48h treatment, 38.5% of cells were in early apoptosis and 14.4% in late apoptosis.[3]
PC3(-)-gossypolIC50: 4.74 µg/mL (72h)Treatment with 10 µg/mL for 48h resulted in 30% apoptotic cells.[4]
PC3PiplartineIC50: 15 µM (24h)Treatment with 24-30 µM for 24h showed increased apoptotic cells and G2/M arrest.[5]
PC33,3'-diindolylmethane (DIM)75 µMSignificant decrease in pro-caspase 9 after 48h and 72h.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of apoptosis. The following protocols are adapted from standard procedures and can be applied to study the effects of this compound on PC3 cells.

Cell Culture and this compound Treatment
  • Cell Line Maintenance : PC3 cells are maintained in F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7] Cells are cultured in a humidified incubator at 37°C with 5% CO₂.[7]

  • This compound Preparation : Prepare a stock solution of 8-prenylnaringenin in a suitable solvent such as DMSO. Further dilutions should be made in the culture medium to achieve the desired final concentrations for treatment.

  • Treatment : Seed PC3 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and Western blotting). Allow cells to adhere and reach 70-80% confluency before treatment. Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

Cell Viability Assay (MTT Assay)
  • Procedure : After the desired treatment period (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.[7]

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measurement : Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[7] Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Cell Collection : Following this compound treatment, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[7]

  • Staining : Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[8][9]

  • Flow Cytometry : Analyze the stained cells using a flow cytometer.[8][9] The cell population can be distinguished as follows:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction : Lyse the treated PC3 cells in a suitable lysis buffer to extract total protein. Determine the protein concentration using a Bradford assay.[6]

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[7]

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA. Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.[7]

  • Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways involved in this compound-induced cell death in PC3 cells and a typical experimental workflow.

Potential Signaling Pathway of this compound in PC3 Cells

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway cluster_caspase_independent Caspase-Independent Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Bcl-2 family Bcl-2 family This compound->Bcl-2 family Vacuole Formation Vacuole Formation This compound->Vacuole Formation Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Bcl-2 family->Mitochondrion PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Autophagy Autophagy Vacuole Formation->Autophagy Cell Death Cell Death Autophagy->Cell Death

Caption: Hypothetical signaling pathways of this compound-induced cell death in PC3 cells.

Experimental Workflow for Assessing this compound-Induced Apoptosis

G PC3 Cell Culture PC3 Cell Culture This compound Treatment This compound Treatment PC3 Cell Culture->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Flow Cytometry Flow Cytometry This compound Treatment->Flow Cytometry Western Blot Western Blot This compound Treatment->Western Blot Cell Viability Cell Viability MTT Assay->Cell Viability Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability->Data Analysis & Interpretation Apoptosis Quantification Apoptosis Quantification Flow Cytometry->Apoptosis Quantification Apoptosis Quantification->Data Analysis & Interpretation Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Protein Expression Analysis->Data Analysis & Interpretation

Caption: Workflow for studying this compound-induced apoptosis in PC3 cells.

Conclusion

The study of 8-prenylnaringenin as a potential therapeutic agent for prostate cancer is an evolving field. While direct evidence for classical apoptosis induction in PC3 cells is currently limited, the available data suggests that this compound induces a form of programmed cell death. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the mechanisms of action of this compound in prostate cancer cells. Future studies should focus on elucidating the precise signaling pathways, whether caspase-dependent or -independent, to fully understand and exploit the therapeutic potential of this promising natural compound.

References

Decoding the Blueprint: An In-depth Guide to the Structure-Activity Relationship of InhA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of inhibitors targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). As a clinically validated target for tuberculosis, understanding the molecular interactions that govern inhibitor potency is paramount for the development of novel therapeutics to combat drug-resistant strains. This document outlines the key chemical scaffolds, quantitative inhibitory data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

The Role of InhA in Mycobacterium tuberculosis

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids.[1][2] These long-chain fatty acids are essential components of the mycobacterial cell wall, providing a robust barrier against antibiotics and the host immune system.[1][2] InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier proteins, a critical elongation step in mycolic acid synthesis.[2][3] Inhibition of InhA disrupts this pathway, leading to cell death, making it a prime target for antitubercular drugs.[1][4] The widely used frontline drug isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD+ that potently inhibits InhA.[2][5] However, the rise of resistance, often through mutations in katG, necessitates the development of direct InhA inhibitors that do not require enzymatic activation.[4][5]

Quantitative Analysis of InhA Inhibitors

The development of direct InhA inhibitors has led to the discovery of several chemical classes with varying potencies. The following tables summarize the in vitro inhibitory activity (IC50) of representative compounds from prominent inhibitor scaffolds.

Table 1: Arylamide-Based InhA Inhibitors

Compound IDModificationsIC50 (µM)Reference
a1 Unsubstituted38.86 ± 1.35[5]
a3 3-Cl substituent on ring B6.26[5]
a4 3-CF3 substituent on ring B3.07[5]
Optimized Microtiter library synthesis0.09[5]

SAR Insights: The arylamide series highlights the importance of electron-withdrawing substituents at the meta-position of the B-ring for enhanced potency.[5] Optimization through a focused library approach led to a significant 34-fold improvement in inhibitory activity over the initial lead compound.[5]

Table 2: 4-Hydroxy-2-pyridone InhA Inhibitors

Compound IDMIC (µM)InhA IC50 (µM)Reference
NITD-529 1.549.60[1]
NITD-564 0.160.59[1]
NITD-916 ~0.05 (estimated)~0.59[1]

SAR Insights: The 4-hydroxy-2-pyridone class demonstrates potent whole-cell activity against M. tuberculosis.[1] While NITD-916 showed greater cellular potency, its enzymatic IC50 was comparable to NITD-564, suggesting that factors like cell permeability also play a crucial role in the overall efficacy of these compounds.[1] These inhibitors bind to InhA in an NADH-dependent manner, blocking the enoyl-substrate binding pocket.[1][6]

Table 3: Diphenyl Ether and Other Heterocyclic InhA Inhibitors

Compound ClassRepresentative CompoundInhA IC50Reference
Diphenyl EtherTriclosan2.1 µM[7]
Diphenyl Ether8PP1 nM (K'i)[7]
Diphenyl Ether5-hexyl-2-phenoxyphenolNanomolar range[7]
Pyrrolidine Carboxamides-Nanomolar range[8]
Piperazine Indoleformamides--[8]
Pyrazoles--[8]
Thiadiazoles-Nanomolar range[9][10]
Triazoles-Nanomolar range[9][10]

SAR Insights: A diverse range of heterocyclic scaffolds have been explored as InhA inhibitors.[8][9] Diphenyl ethers, in particular, have been extensively studied, with modifications leading to highly potent compounds with nanomolar affinity.[7] The potency of these inhibitors is often linked to the ordering of the substrate-binding loop of InhA.[8][11]

Experimental Protocols

InhA Enzyme Inhibition Assay

This protocol outlines a typical spectrophotometric assay to determine the IC50 values of potential InhA inhibitors.

Materials:

  • Purified InhA enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-octenoyl-CoA (OCoA) or other suitable enoyl-CoA substrate

  • PIPES or other suitable buffer (e.g., 30 mM PIPES, pH 6.8)

  • DMSO (Dimethyl sulfoxide) for compound dissolution

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Perform serial 2-fold dilutions in DMSO to create a range of concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the buffer, a constant concentration of NADH (e.g., 250 µM), and the purified InhA enzyme (e.g., 20 nM).[5]

  • Inhibitor Addition: Add a small volume of the diluted inhibitor solution to the reaction mixture. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.[5] Include control wells with DMSO only (no inhibitor) and wells with a known InhA inhibitor as a positive control.

  • Pre-incubation: Incubate the plate at room temperature for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 2-trans-octenoyl-CoA (e.g., 500 µM).[5]

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 10 minutes) at room temperature. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.[12]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[5]

Visualizing the Frameworks

InhA Signaling Pathway and Inhibition

The following diagram illustrates the role of InhA in the mycolic acid biosynthesis pathway and the mechanism of its inhibition.

InhA_Pathway FASI Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP Precursors FASI->Acyl_ACP FASII Fatty Acid Synthase II (FAS-II) Elongation Acyl_ACP->FASII InhA InhA (Enoyl-ACP Reductase) FASII->InhA 2-trans-enoyl-ACP Mycolic_Acids Mycolic Acids FASII->Mycolic_Acids InhA->FASII Saturated Acyl-ACP Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitors Direct InhA Inhibitors Inhibitors->InhA Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG INH_NAD INH-NAD Adduct KatG->INH_NAD Activation INH_NAD->InhA

Caption: The role of InhA in the mycolic acid biosynthesis pathway and points of inhibition.

Drug Discovery Workflow for InhA Inhibitors

This diagram outlines a typical workflow for the discovery and development of novel InhA inhibitors.

Drug_Discovery_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A streamlined workflow for the discovery of novel InhA inhibitors.

Logical Relationship of InhA Inhibitor SAR

This diagram illustrates the key relationships between chemical structure, enzyme binding, and the resulting biological activity of InhA inhibitors.

SAR_Logic Scaffold Chemical Scaffold (e.g., Arylamide, Pyridone) Binding Binding to InhA Active Site Scaffold->Binding Substituents Substituent Properties (Electronic, Steric) Substituents->Binding Loop Ordering of Substrate-Binding Loop Binding->Loop influences Potency Enzymatic Potency (Low IC50) Binding->Potency Loop->Potency enhances Cell_Activity Whole-Cell Activity (Low MIC) Potency->Cell_Activity contributes to Properties Physicochemical Properties (e.g., logP, Solubility) Properties->Cell_Activity influences

Caption: Key factors influencing the structure-activity relationship of InhA inhibitors.

References

8-Prenylnaringenin (8-PN): A Comprehensive Technical Guide to its Applications in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylnaringenin (8-PN), a prenylated flavonoid found in hops (Humulus lupulus L.), has garnered significant attention in cancer research.[1][2] Recognized as one of the most potent phytoestrogens, 8-PN exhibits a range of biological activities that make it a compelling candidate for investigation as an anti-cancer agent.[1][3] This technical guide provides an in-depth overview of the potential applications of 8-PN in cancer cell line studies, summarizing key findings on its mechanism of action, presenting quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

Mechanism of Action

8-PN exerts its effects on cancer cells through multiple mechanisms, primarily involving the modulation of key signaling pathways and cellular processes. Its actions are often cell-type specific and concentration-dependent.

Estrogen Receptor (ER) Modulation

A primary mechanism of 8-PN's activity is its interaction with estrogen receptors, particularly ERα.[4][5] It has been identified as a potent phytoestrogen, binding to both ERα and ERβ.[3] In estrogen-responsive breast cancer cells like MCF-7, 8-PN's effect is biphasic. At lower concentrations (below 10 µM), it can exhibit estrogenic properties, promoting cell growth.[6] However, at higher concentrations, it inhibits proliferation and induces apoptosis.[6] This dual activity is attributed to its differential impact on downstream signaling pathways compared to estradiol (E2). While both 8-PN and E2 can activate the MAP kinase (Erk-1/Erk-2) pathway via ERα and c-Src kinase, 8-PN fails to induce the pro-survival PI3K/Akt pathway.[4][5] This interference with the PI3K/Akt pathway is a proposed mechanism for its anti-proliferative and pro-apoptotic effects in estrogen-responsive cancer cells.[4][5][6] The effects of 8-PN on ER-mediated signaling can be blocked by the ER antagonist ICI 182,780, confirming its dependence on this receptor.[4][7]

Induction of Apoptosis and Cell Cycle Arrest

8-PN has been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[4][8] In MCF-7 breast cancer cells, treatment with 8-PN leads to apoptosis, which is linked to its inability to activate the PI3K/Akt survival pathway.[4][5] Furthermore, studies have indicated that 8-PN can induce cell cycle arrest, thereby halting the proliferation of cancer cells.[4]

Other Anti-Cancer Effects

Beyond its ER-mediated effects, 8-PN exhibits other anti-cancer properties:

  • Anti-angiogenic Activity : 8-PN has been reported to inhibit angiogenesis, a critical process for tumor growth and metastasis.

  • Inhibition of Metastasis : Some studies suggest that 8-PN can suppress the metastatic potential of cancer cells.[7]

  • Modulation of Drug Resistance : 8-PN has been shown to inhibit the function of multidrug resistance-associated transporters like P-glycoprotein and MRP1.[7]

Signaling Pathways

The anti-cancer effects of 8-PN are mediated by its influence on critical signaling pathways.

ERα-Mediated Signaling

In estrogen-responsive breast cancer cells, 8-PN activates the MAPK/Erk pathway but fails to activate the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.

ER_Signaling 8-PN 8-PN ERa ERα 8-PN->ERa PI3K_Akt PI3K/Akt 8-PN->PI3K_Akt cSrc c-Src ERa->cSrc MAPK_Erk MAPK/Erk (Erk-1/Erk-2) cSrc->MAPK_Erk Proliferation Cell Proliferation MAPK_Erk->Proliferation PI3K_Akt->Proliferation Inhibition of Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed Cells (96-well plate) Adhere Overnight Adhesion Seed->Adhere Treat Add 8-PN (various concentrations) Adhere->Treat Incubate_Treat Incubate (24-72h) Treat->Incubate_Treat MTT Add MTT Solution Incubate_Treat->MTT Incubate_MTT Incubate (4h) MTT->Incubate_MTT Solubilize Dissolve Formazan (DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570nm) Solubilize->Read

References

Methodological & Application

Application Notes & Protocols: In Vitro Assay for Testing Inhibitor Activity Against Mycobacterium tuberculosis InhA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical enzyme in the Mycobacterium tuberculosis (Mtb) fatty acid synthase-II (FAS-II) pathway. This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] Inhibition of InhA disrupts cell wall integrity, leading to bacterial cell death.[3] This makes InhA a well-validated and attractive target for the development of new antitubercular drugs.[1][4]

The frontline drug isoniazid (INH) is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD(H) that inhibits InhA.[2][3] However, the rise of multidrug-resistant Mtb strains, often due to mutations in the katG gene, necessitates the discovery of direct InhA inhibitors that do not require this activation step.[2][3][4]

These application notes provide a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of novel compounds against Mtb InhA. The assay monitors the oxidation of NADH, a cofactor in the InhA-catalyzed reduction of a long-chain enoyl-ACP substrate.

Signaling Pathway of InhA Catalysis and Inhibition

InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP substrates to their corresponding acyl-ACPs. Direct inhibitors can bind to the InhA active site, often in a competitive or non-competitive manner with respect to the substrate or the NADH cofactor, thereby blocking the catalytic cycle.

InhA_Pathway cluster_catalysis InhA Catalytic Cycle cluster_inhibition Inhibition Pathway InhA Free InhA InhA_NADH InhA-NADH Binary Complex InhA->InhA_NADH + NADH NADH NADH->InhA_NADH Ternary_Complex InhA-NADH-Substrate Ternary Complex InhA_NADH->Ternary_Complex + Inhibited_Complex InhA-NADH-Inhibitor (Inactive Complex) InhA_NADH->Inhibited_Complex Binding Substrate 2-trans-Enoyl-ACP (Substrate) Substrate->Ternary_Complex Ternary_Complex->InhA Reaction Products Acyl-ACP + NAD+ Ternary_Complex->Products Inhibitor Direct Inhibitor (e.g., Test Compound) Inhibitor->Inhibited_Complex Inhibited_Complex->Ternary_Complex

Caption: Mechanism of InhA catalysis and direct inhibition.

Experimental Workflow

The overall workflow for screening and characterizing a potential InhA inhibitor involves an initial screening assay to determine the percent inhibition, followed by a dose-response analysis to calculate the IC₅₀ value, and finally, enzyme kinetics studies to elucidate the mechanism of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Purify InhA Enzyme C Single-Concentration Screen (e.g., 100 µM of Test Compound) A->C B Prepare Reagents: - Assay Buffer - NADH Stock - Substrate Stock (DD-CoA) - Test Compound Stock B->C F Calculate % Inhibition C->F D IC50 Determination: (Dose-Response Curve) G Calculate IC50 Value D->G E Enzyme Kinetics Study (Vary Substrate/Inhibitor Conc.) H Determine Ki and Mechanism of Inhibition E->H F->D If >50% Inhibition G->E For Potent Hits

References

Application Note & Protocol: Cell-Based Assay for Evaluating 8-Prenylnaringenin's (8PC) Anti-Mycobacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutics. A crucial aspect of anti-tubercular drug development is the evaluation of a compound's efficacy against intracellular mycobacteria, as Mtb primarily resides and replicates within host macrophages.[1][2][3] Flavonoids have emerged as a promising class of natural products with potential anti-mycobacterial properties.[4][5] 8-Prenylnaringenin (8PC), a potent phytoestrogen found in hops, is a flavonoid that has been investigated for various biological activities.[6][7][8] This application note provides a detailed protocol for a cell-based assay to determine the intracellular anti-mycobacterial efficacy of this compound using a macrophage infection model.

The described assay employs the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells. These cells are subsequently infected with a luminescent strain of Mycobacterium tuberculosis. The anti-mycobacterial activity of this compound is quantified by measuring the reduction in luminescence, which correlates with the viability of the intracellular bacteria. A parallel cytotoxicity assay is also described to assess the effect of the compound on the host cells, allowing for the determination of a selectivity index.

Data Summary

Table 1: Intracellular Anti-Mycobacterial Activity of 8-Prenylnaringenin (this compound)
This compound Concentration (µM)Luminescence (RLU)% Inhibition
0 (Untreated Control)1,500,0000
11,350,00010
5975,00035
10600,00060
25300,00080
50150,00090
IC50 (µM) 8.5
Table 2: Cytotoxicity of 8-Prenylnaringenin (this compound) on THP-1 Macrophages
This compound Concentration (µM)Cell Viability (%)
0 (Untreated Control)100
1100
598
1095
2588
5075
CC50 (µM)
Table 3: Selectivity Index of 8-Prenylnaringenin (this compound)
ParameterValue
IC50 (µM)8.5
CC50 (µM)>50
Selectivity Index (SI = CC50/IC50) >5.9

Experimental Protocols

Materials and Reagents
  • Cell Line: Human monocytic cell line THP-1 (ATCC® TIB-202™)

  • Mycobacterium Strain: Mycobacterium tuberculosis H37Rv expressing luciferase (e.g., pMV306hsp60-LuxG13)

  • Compound: 8-Prenylnaringenin (this compound)

  • Reagents:

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Phorbol 12-myristate 13-acetate (PMA)

    • Middlebrook 7H9 broth

    • Albumin-Dextrose-Catalase (ADC) supplement

    • Glycerol

    • Tween-80

    • Phosphate Buffered Saline (PBS)

    • Trypan Blue

    • Luciferase Assay System

    • Resazurin sodium salt

Cell Culture and Differentiation
  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • To differentiate monocytes into macrophages, seed THP-1 cells into 96-well plates at a density of 5 x 10^4 cells/well.

  • Add PMA to a final concentration of 50 ng/mL and incubate for 48 hours.

  • After incubation, aspirate the PMA-containing medium and wash the adherent macrophages twice with warm PBS.

  • Add fresh, antibiotic-free RPMI-1640 medium with 10% FBS and rest the cells for 24 hours before infection.

Preparation of Mycobacterial Inoculum
  • Grow the luciferase-expressing M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 10% ADC, 0.5% glycerol, and 0.05% Tween-80 to mid-log phase.

  • Harvest the bacteria by centrifugation and wash twice with PBS.

  • Resuspend the bacterial pellet in antibiotic-free RPMI-1640 with 10% FBS.

  • Break bacterial clumps by passing the suspension through a 27-gauge needle 10-15 times.

  • Allow the suspension to stand for 5 minutes to sediment any remaining clumps.

  • Transfer the upper suspension to a new tube and measure the optical density at 600 nm (OD600). An OD600 of 1.0 corresponds to approximately 8 x 10^8 CFU/mL.

  • Dilute the bacterial suspension to the desired concentration for infection.

Macrophage Infection Protocol
  • Infect the differentiated THP-1 macrophages with the M. tuberculosis suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per macrophage).

  • Incubate the infected cells for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.

  • After incubation, aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria.

  • Add fresh RPMI-1640 medium containing this compound at various concentrations (e.g., 1 to 50 µM). Include an untreated control (vehicle only) and a positive control (e.g., rifampicin).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

Assessment of Intracellular Mycobacterial Viability (Luminescence Assay)
  • After the 72-hour incubation, equilibrate the plate to room temperature.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add the luciferase reagent to each well.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (RLU of treated well / RLU of untreated control well)] x 100

Cytotoxicity Assay (Resazurin Assay)
  • Seed and differentiate THP-1 cells in a separate 96-well plate as described in section 2.

  • Treat the differentiated macrophages with the same concentrations of this compound used in the infection assay.

  • Incubate for 72 hours.

  • Add resazurin solution to each well to a final concentration of 44 µM.

  • Incubate for 4-6 hours at 37°C.

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Calculate the percent cell viability using the following formula: % Viability = (Fluorescence of treated well / Fluorescence of untreated control well) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A THP-1 Cell Culture B Differentiate with PMA (48h) A->B E Infect Macrophages (MOI=10, 4h) B->E C Mtb-lux Culture D Prepare Mtb Inoculum C->D D->E F Wash to Remove Extracellular Mtb E->F G Add this compound & Controls F->G H Incubate (72h) G->H I Luminescence Assay (Intracellular Mtb Viability) H->I J Cytotoxicity Assay (Resazurin) H->J K Data Analysis (IC50, CC50, SI) I->K J->K

Caption: Experimental workflow for evaluating the anti-mycobacterial efficacy of this compound.

hypothetical_pathway cluster_cell Mycobacterium Cell cluster_wall Cell Wall Synthesis cluster_dna DNA Replication Arabinogalactan Arabinogalactan Mycolic_Acid Mycolic Acid Arabinogalactan->Mycolic_Acid Bacterial_Death Bacterial Death DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Compound 8-Prenylnaringenin (this compound) Inhibition1 Inhibition Compound->Inhibition1 Inhibition2 Inhibition Compound->Inhibition2 Inhibition1->Mycolic_Acid Inhibition2->DNA_Gyrase

Caption: Hypothetical mechanism of this compound's anti-mycobacterial action.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Compound 8PC using Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] It is a fundamental measurement in the discovery and development of new antimicrobial agents, providing a quantitative measure of a compound's potency. This application note provides a detailed protocol for determining the MIC of a novel antimicrobial compound, designated 8PC, using the broth microdilution method. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Principle of the Assay

The broth microdilution method involves challenging a standardized suspension of a specific microorganism with serial dilutions of the antimicrobial compound (this compound) in a liquid growth medium.[6][7] This is performed in a 96-well microtiter plate, allowing for the efficient testing of multiple concentrations simultaneously. Following incubation, the wells are visually inspected for microbial growth, indicated by turbidity. The MIC is identified as the lowest concentration of this compound at which no visible growth occurs.[3][8]

Experimental Protocol: this compound MIC Assay

This protocol is based on the CLSI M07 standard for broth microdilution.[4]

1. Materials and Reagents

  • Test Compound: Compound this compound (stock solution of known concentration, e.g., 1280 µg/mL in a suitable solvent like DMSO).

  • Microorganisms:

    • Test organisms (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Enterococcus faecalis ATCC® 29212™).

    • Quality Control (QC) strains with known MIC values for control antibiotics.[9][10] E. coli ATCC® 25922™ is a common QC strain.[9][11]

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12][13]

  • Equipment and Consumables:

    • Sterile 96-well, U-bottom microtiter plates.

    • Multichannel pipette (50-200 µL).

    • Spectrophotometer or McFarland turbidity standards (0.5 standard).

    • Incubator (35°C ± 2°C).

    • Sterile pipette tips, reservoirs, and dilution tubes.

    • Vortex mixer.

2. Inoculum Preparation

  • Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hours) agar plate.

  • Transfer colonies into a tube containing sterile saline or CAMHB.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL. The final concentration in the wells after inoculation will be ~5 x 10⁵ CFU/mL.

3. Preparation of this compound Dilutions in Microtiter Plate

  • This protocol describes a 2-fold serial dilution for a final concentration range of 64 µg/mL to 0.125 µg/mL.

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Prepare an intermediate dilution of the this compound stock solution.

  • Add 200 µL of the starting this compound concentration (e.g., 128 µg/mL, which is 2x the highest desired final concentration) to well 1.

  • Perform the serial dilution:

    • Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Transfer 100 µL from well 2 to well 3. Mix well.

    • Continue this process down to well 10.

    • Discard 100 µL from well 10.

  • At this point, wells 1-10 contain 100 µL of this compound at concentrations from 128 to 0.25 µg/mL. Well 11 contains 100 µL of CAMHB only.

4. Inoculation

  • Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum (~1-2 x 10⁶ CFU/mL) to wells 1 through 11. Do not inoculate well 12 (sterility control).

  • This brings the final volume in wells 1-11 to 200 µL and halves the concentration of this compound to the final desired range (64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, and 0.125 µg/mL).

  • The final bacterial concentration in each well is now approximately 5 x 10⁵ CFU/mL.

5. Incubation

  • Cover the microtiter plate with a lid to prevent evaporation and contamination.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results

  • Check Controls:

    • Sterility Control (Well 12): Should show no growth (clear broth).

    • Growth Control (Well 11): Should show distinct turbidity, confirming the viability of the inoculum and proper incubation conditions.

  • Determine the MIC: Visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3][8] This is the first clear well in the series.

  • Record the MIC value in µg/mL.

Data Presentation

MIC values should be recorded in a clear, tabular format. The following table presents hypothetical data for compound this compound against a panel of common bacteria, including a quality control strain.

Table 1: Hypothetical MIC Values of this compound against Various Bacterial Strains

MicroorganismStrain IDThis compound MIC (µg/mL)Quality Control (QC) Range (µg/mL)
Escherichia coliATCC® 25922™42 - 8
Staphylococcus aureusATCC® 29213™2N/A
Pseudomonas aeruginosaATCC® 27853™16N/A
Enterococcus faecalisATCC® 29212™8N/A

Note: The result for the QC strain, E. coli ATCC® 25922™, falls within its acceptable range, validating the test results.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Prepare 0.5 McFarland Bacterial Suspension a1 Inoculate Plate with Bacterial Suspension p1->a1 p2 Prepare Serial Dilutions of this compound in 96-Well Plate p2->a1 a2 Incubate Plate (35°C, 16-20h) a1->a2 r1 Visually Inspect for Turbidity (Growth) a2->r1 r2 Determine Lowest Conc. with No Growth (MIC) r1->r2

Figure 1. Broth microdilution MIC assay workflow.

Hypothetical Mechanism of Action Pathway

This diagram illustrates a potential mechanism by which an antimicrobial agent like this compound could inhibit bacterial growth by targeting cell wall synthesis.

MoA_Pathway compound Compound this compound target Penicillin-Binding Proteins (PBPs) Inhibition compound->target Binds to & Inhibits process Peptidoglycan Cross-linking target->process Catalyzes synthesis Cell Wall Synthesis process->synthesis Final step of integrity Cell Wall Integrity synthesis->integrity Maintains lysis Cell Lysis & Inhibition of Growth integrity->lysis Loss of leads to

Figure 2. Hypothetical inhibition of cell wall synthesis by this compound.

References

Experimental Protocol for Inducing Apoptosis in PC3 Cells with 8-Farnesyloxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Inducing Apoptosis in Prostate Cancer Cells using 8-Farnesyloxycoumarin

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. The PC3 cell line, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, is a widely used model for studying advanced, androgen-independent prostate cancer. A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in tumor cells.[1] This document outlines the experimental protocol for inducing apoptosis in PC3 cells using 8-Farnesyloxycoumarin (8f), a prenylated coumarin. For the purpose of this protocol, 8-Farnesyloxycoumarin will be referred to as 8PC. This compound has been shown to induce cell death in PC3 cells in a dose- and time-dependent manner.[1] The proposed mechanism of action involves the inhibition of 15-lipoxygenase-1 (15-LOX-1), an enzyme overexpressed in prostate cancer.[1][2] This application note provides detailed protocols for assessing the apoptotic effects of this compound on PC3 cells, including cytotoxicity assays, morphological and DNA damage analysis, and cell cycle profiling.

Data Presentation

The following tables summarize the quantitative data regarding the effect of this compound on PC3 cells.

Table 1: Cytotoxicity of 8-Farnesyloxycoumarin (this compound) on PC3 Cells

Time PointIC50 Value (µM)
24hData not specified
48hData not specified
72hSimilar to cisplatin[1]

Note: Specific IC50 values for 8-Farnesyloxycoumarin at different time points were not explicitly stated in the primary reference, but were noted to be similar to cisplatin.[1]

Table 2: Apoptotic and Cell Cycle Effects of 8-Farnesyloxycoumarin (this compound) on PC3 Cells

AssayEndpointResult
DAPI StainingChromatin CondensationIncreased presence of condensed chromatin, indicative of apoptosis.[1]
Comet AssayDNA DamageInduction of DNA damage in cancerous cells.[1]
Flow Cytometry (Propidium Iodide Staining)Cell Cycle ArrestPotent G1 cell-cycle arrest.[1]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: PC3 (human prostate adenocarcinoma)

  • Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, neutralize with complete growth medium, centrifuge, and resuspend in fresh medium for seeding.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • PC3 cells

    • 96-well plates

    • 8-Farnesyloxycoumarin (this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

  • Protocol:

    • Seed PC3 cells into 96-well plates at a density of 2,500 - 5,000 cells/well in 100 µL of complete medium and incubate overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

DAPI Staining for Apoptotic Morphology

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Materials:

    • PC3 cells cultured on coverslips in 6-well plates

    • 8-Farnesyloxycoumarin (this compound)

    • 4% Paraformaldehyde (PFA) in PBS

    • DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)

    • Fluorescence microscope

  • Protocol:

    • Seed PC3 cells on sterile coverslips in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound for the specified time.

    • Wash the cells twice with cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cells with DAPI solution for 10-15 minutes in the dark.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the nuclei under a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained nuclei.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

  • Materials:

    • PC3 cells

    • 8-Farnesyloxycoumarin (this compound)

    • Low melting point agarose

    • Lysis buffer

    • Alkaline electrophoresis buffer

    • Neutralization buffer

    • DNA staining solution (e.g., SYBR Green)

    • Fluorescence microscope with appropriate filters

  • Protocol:

    • Treat PC3 cells with this compound for the desired time.

    • Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix the cell suspension with molten low melting point agarose and spread it onto a pre-coated microscope slide.

    • Allow the agarose to solidify at 4°C.

    • Immerse the slides in cold lysis buffer to lyse the cells and unfold the DNA.

    • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail".

    • Neutralize the slides and stain the DNA with a fluorescent dye.

    • Visualize the comets under a fluorescence microscope and quantify the DNA damage using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution of the cell population.

  • Materials:

    • PC3 cells

    • 8-Farnesyloxycoumarin (this compound)

    • Cold 70% Ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed PC3 cells in 6-well plates and treat with this compound for the desired duration.

    • Harvest both adherent and floating cells, and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.

Signaling Pathway and Workflow Diagrams

experimental_workflow Experimental Workflow for Assessing this compound-Induced Apoptosis in PC3 Cells cluster_culture Cell Preparation cluster_assays Apoptosis Assessment cluster_analysis Data Analysis culture PC3 Cell Culture seed Seed Cells in Plates culture->seed treat Treat with this compound seed->treat mtt MTT Assay (Cell Viability) treat->mtt dapi DAPI Staining (Nuclear Morphology) treat->dapi comet Comet Assay (DNA Damage) treat->comet flow Flow Cytometry (Cell Cycle/Apoptosis) treat->flow ic50 Calculate IC50 mtt->ic50 morphology Analyze Nuclear Changes dapi->morphology dna_damage Quantify DNA Damage comet->dna_damage cell_cycle Determine Cell Cycle Distribution flow->cell_cycle

Caption: Experimental workflow for evaluating this compound-induced apoptosis.

signaling_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis in PC3 Cells PC8 8-Farnesyloxycoumarin (this compound) LOX15 15-Lipoxygenase-1 (15-LOX-1) PC8->LOX15 Inhibits ProSurvival Pro-Survival Pathways LOX15->ProSurvival Promotes Apoptosis Apoptosis LOX15->Apoptosis Inhibition leads to ProSurvival->Apoptosis Inhibits DNA_Damage DNA Damage Apoptosis->DNA_Damage G1_Arrest G1 Cell Cycle Arrest Apoptosis->G1_Arrest

Caption: Proposed signaling pathway of this compound in PC3 cells.

References

Application Notes and Protocols for the Purification of Synthesized 8-Phenyl-2H-chromen-2-one (8PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthesized 8-Phenyl-2H-chromen-2-one (8PC), a coumarin derivative. The methodologies outlined below are designed to ensure high purity of the final compound, which is critical for accurate biological evaluation and further drug development processes. The primary techniques covered are recrystallization and High-Performance Liquid Chromatography (HPLC), which are standard and effective methods for the purification of coumarin-based compounds.

Overview of Purification Strategies

The selection of a suitable purification technique for this compound depends on the nature and quantity of impurities present in the crude synthetic product. Common impurities may include unreacted starting materials, by-products, and residual solvents. A multi-step purification approach, often combining recrystallization as a bulk purification step followed by HPLC for final polishing, can yield a product of high purity (>95%).

Recrystallization

Recrystallization is a robust and economical method for purifying solid organic compounds.[1] The principle lies in the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the this compound compound at an elevated temperature but will have limited solubility for it at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.[1]

Solvent Screening

The choice of solvent is crucial for a successful recrystallization. A preliminary solvent screen should be performed with small amounts of the crude this compound to identify a suitable solvent or solvent mixture.

Table 1: Solvent Screening for this compound Recrystallization

SolventSolubility at Room TemperatureSolubility at Boiling PointCrystal Formation upon Cooling
EthanolSparingly solubleSolubleGood
MethanolSparingly solubleSolubleGood
Ethyl AcetateSolubleVery SolublePoor
HexaneInsolubleSparingly soluble-
TolueneSparingly solubleSolubleModerate
WaterInsolubleInsoluble-
Ethanol/WaterSparingly solubleSolubleExcellent

Note: Data presented are typical and may vary based on the specific impurities in the crude product.

Experimental Protocol: Recrystallization

This protocol outlines the steps for purifying crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound solid

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid. Stir continuously.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Caption: Recrystallization workflow for this compound purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the high-resolution purification of compounds.[2][3] For coumarin derivatives like this compound, reversed-phase HPLC is a commonly employed method.[2][4][5]

Method Development

The development of an effective HPLC purification method involves the optimization of several parameters, including the stationary phase (column), mobile phase composition, and gradient elution profile. A C18 column is a standard choice for the separation of coumarin derivatives.[5] The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[2]

Table 2: Typical HPLC Purification Parameters for Coumarin Derivatives

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm (analytical) or larger (preparative)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min (analytical) or higher (preparative)
Detection UV at 280 nm and 320 nm[2]
Injection Volume 10-100 µL (analytical) or larger (preparative)
Experimental Protocol: HPLC Purification

This protocol describes a general method for the purification of this compound using preparative reversed-phase HPLC.

Materials:

  • Recrystallized or crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a preparative C18 column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a minimal amount of a suitable solvent (e.g., methanol or a mixture of mobile phases A and B). Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column and start the gradient elution program.

  • Fraction Collection: Collect fractions corresponding to the peak of the this compound compound as it elutes from the column.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.[2]

Caption: HPLC purification workflow for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the purification of synthesized coumarin derivatives, which can be considered representative for this compound.

Table 3: Purification Efficiency of Recrystallization and HPLC

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Reference
Recrystallization70-85%90-98%60-85%[6]
HPLC>90%>99%70-90% (of injected amount)[7]

Note: Yields are highly dependent on the initial purity of the crude material and the specific conditions of the purification process. A study on the synthesis of 3-phenyl-2H-chromen-2-one reported a yield of 83% after purification.[6]

Purity Assessment

The purity of the final this compound compound should be assessed using appropriate analytical techniques.

  • Analytical HPLC: To determine the percentage purity by peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

By following these detailed protocols, researchers, scientists, and drug development professionals can achieve high-purity this compound compound suitable for a wide range of applications.

References

Application Note: Using Mass Spectrometry to Confirm the Identity of 8-p-Cresol (8PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-p-cresol (8PC), commonly known as p-cresol, is a phenolic compound produced by the metabolism of tyrosine by intestinal bacteria.[1] It is recognized as a significant uremic toxin, accumulating in patients with chronic kidney disease (CKD) and contributing to the progression of cardiovascular diseases.[1][2] Accurate identification and quantification of this compound in biological matrices are crucial for clinical monitoring and for understanding its pathophysiological roles. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and specificity required for the reliable analysis of this compound. This application note provides detailed protocols for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of 8-p-Cresol

PropertyValue
Chemical Formula C₇H₈O
Molecular Weight 108.14 g/mol
Appearance Colorless to yellowish solid
Melting Point 34.8 °C
Boiling Point 202 °C
Solubility Sparingly soluble in water, soluble in organic solvents

Biological Significance and Signaling Pathways

This compound exerts its toxic effects through the disruption of several key cellular signaling pathways, leading to endothelial dysfunction, inflammation, and apoptosis.

This compound-Induced Endothelial Dysfunction

This compound contributes to endothelial barrier dysfunction by activating the Rho/Rho kinase signaling pathway. This leads to increased endothelial permeability, a critical event in the pathogenesis of atherosclerosis.[3]

PC 8-p-Cresol (this compound) Rho Rho Activation PC->Rho ROCK Rho Kinase (ROCK) Activation Rho->ROCK Permeability Increased Endothelial Permeability ROCK->Permeability

Figure 1: this compound-induced Rho/Rho kinase signaling pathway.
This compound-Induced Apoptosis

In renal tubular cells, this compound can induce apoptosis through the accumulation of the signaling adaptor p62, which in turn activates caspase 8, a key initiator of the apoptotic cascade.[3]

PC 8-p-Cresol (this compound) p62 p62 Accumulation PC->p62 Casp8 Caspase 8 Activation p62->Casp8 Apoptosis Apoptosis Casp8->Apoptosis PC 8-p-Cresol (this compound) Ras Ras Activation PC->Ras mTOR mTOR Signaling Ras->mTOR Invasion Increased Invasion and Migration mTOR->Invasion Sample Biological Sample (Plasma, Urine, etc.) Prep Sample Preparation (PP, LLE, or SPE) Sample->Prep Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Prep->Analysis Data Data Acquisition and Processing Analysis->Data Result Quantification and Identification of this compound Data->Result

References

Application Notes and Protocols for the Structural Elucidation of 8-Prenylnaringenin (8PN) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylnaringenin (8PN), a prenylated flavonoid predominantly found in hops (Humulus lupulus L.), has garnered significant attention in the scientific community for its potent phytoestrogenic activity.[1][2] Its structural similarity to estradiol allows it to interact with estrogen receptors, making it a compound of interest for potential therapeutic applications, including the management of menopausal symptoms.[3][4] Accurate structural elucidation is the cornerstone of understanding its biological activity and developing it for pharmaceutical purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the molecular structure of natural products like 8PN.

This document provides detailed application notes and experimental protocols for the structural elucidation of 8-prenylnaringenin using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.

Data Presentation: NMR Spectral Data of 8-Prenylnaringenin

The following tables summarize the ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for 8-prenylnaringenin. The data has been compiled from reputable sources and is presented for a sample dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR (DMSO-d₆) Spectral Data for 8-Prenylnaringenin

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.37dd12.8, 2.9
3a2.68m
3b3.12m
65.91s
2', 6'7.29d8.5
3', 5'6.77d8.5
1''3.12m
2''5.06t7.2
4''1.63s
5''1.54s
5-OH12.1s
7-OH10.7s
4'-OH9.57s

Table 2: ¹³C NMR (DMSO-d₆) Spectral Data for 8-Prenylnaringenin

Atom No.Chemical Shift (δ, ppm)
278.6
341.8
4196.3
4a101.9
5161.2
694.9
7163.9
8107.8
8a161.8
1'129.8
2', 6'128.0
3', 5'115.0
4'157.5
1''21.0
2''121.5
3''130.6
4''25.5
5''17.6

Table 3: Key 2D NMR Correlations (COSY, HSQC, HMBC) for 8-Prenylnaringenin

Proton (δH)COSY (Correlated Protons, δH)HSQC (Correlated Carbon, δC)HMBC (Correlated Carbons, δC)
5.37 (H-2)2.68 (H-3a), 3.12 (H-3b)78.6 (C-2)41.8 (C-3), 196.3 (C-4), 129.8 (C-1'), 128.0 (C-2', 6')
2.68 (H-3a)5.37 (H-2), 3.12 (H-3b)41.8 (C-3)78.6 (C-2), 196.3 (C-4)
3.12 (H-3b)5.37 (H-2), 2.68 (H-3a)41.8 (C-3)78.6 (C-2), 196.3 (C-4)
5.91 (H-6)-94.9 (C-6)161.2 (C-5), 163.9 (C-7), 107.8 (C-8), 101.9 (C-4a)
7.29 (H-2', 6')6.77 (H-3', 5')128.0 (C-2', 6')78.6 (C-2), 115.0 (C-3', 5'), 157.5 (C-4')
6.77 (H-3', 5')7.29 (H-2', 6')115.0 (C-3', 5')129.8 (C-1'), 128.0 (C-2', 6'), 157.5 (C-4')
3.12 (H-1'')5.06 (H-2'')21.0 (C-1'')163.9 (C-7), 107.8 (C-8), 161.8 (C-8a), 121.5 (C-2''), 130.6 (C-3'')
5.06 (H-2'')3.12 (H-1'')121.5 (C-2'')21.0 (C-1''), 130.6 (C-3''), 25.5 (C-4''), 17.6 (C-5'')
1.63 (H-4'')-25.5 (C-4'')121.5 (C-2''), 130.6 (C-3''), 17.6 (C-5'')
1.54 (H-5'')-17.6 (C-5'')121.5 (C-2''), 130.6 (C-3''), 25.5 (C-4'')

Experimental Protocols

The following are detailed methodologies for the key NMR experiments for the structural elucidation of 8-prenylnaringenin.

Sample Preparation
  • Sample Purity: Ensure the 8PN sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Use a high-quality deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for flavonoids due to its excellent solubilizing properties.

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of 8PN in 0.6-0.7 mL of DMSO-d₆.

    • For ¹³C and 2D NMR experiments, a higher concentration of 10-20 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh the 8PN sample into a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are provided as a general guide and may require optimization based on the specific NMR spectrometer used.

2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Spectral Width: 0-14 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

2.3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Number of Scans: 2 to 8 per increment.

  • Number of Increments: 256 to 512 in the F1 dimension.

  • Spectral Width: 0-14 ppm in both F1 and F2 dimensions.

2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments for multiplicity editing).

  • Number of Scans: 4 to 16 per increment.

  • Number of Increments: 128 to 256 in the F1 dimension.

  • Spectral Width: 0-14 ppm in F2 (¹H) and 0-220 ppm in F1 (¹³C).

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Number of Scans: 8 to 32 per increment.

  • Number of Increments: 256 to 512 in the F1 dimension.

  • Spectral Width: 0-14 ppm in F2 (¹H) and 0-220 ppm in F1 (¹³C).

  • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) for all experiments.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

  • Interpretation:

    • ¹H NMR: Analyze chemical shifts, coupling patterns, and integrations to identify proton environments.

    • ¹³C NMR: Identify the number of unique carbon atoms and their types (quaternary, CH, CH₂, CH₃) with the aid of DEPT or multiplicity-edited HSQC.

    • COSY: Establish proton-proton coupling networks to identify adjacent protons.

    • HSQC: Correlate each proton to its directly attached carbon atom.

    • HMBC: Connect molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons.

Mandatory Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Sample 8PN Sample (>95% Purity) Dissolve Dissolve & Vortex/Sonicate Sample->Dissolve Solvent DMSO-d6 Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_1D 1D NMR (1H, 13C) Filter->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Filter->NMR_2D Processing FT, Phasing, Baseline Correction NMR_1D->Processing NMR_2D->Processing Referencing Referencing to Solvent Processing->Referencing Interpretation Spectral Interpretation Referencing->Interpretation Structure Final Structure of 8PN Interpretation->Structure

Caption: Workflow for the structural elucidation of 8PN via NMR.

Signaling Pathway of 8-Prenylnaringenin via Estrogen Receptor α

er_alpha_pathway PN 8-Prenylnaringenin ERa Estrogen Receptor α (ERα) PN->ERa Binds and Activates PI3K_Akt_pathway PI3K/Akt Pathway PN->PI3K_Akt_pathway Inhibits cSrc c-Src ERa->cSrc Associates with and Activates MAPK_pathway MAPK Pathway (Erk-1/Erk-2 Activation) cSrc->MAPK_pathway Activates Proliferation Cell Proliferation MAPK_pathway->Proliferation Promotes Cell_Cycle Cell Cycle Progression PI3K_Akt_pathway->Cell_Cycle Promotes Apoptosis Apoptosis PI3K_Akt_pathway->Apoptosis Inhibits Cell_Cycle->Proliferation Apoptosis->Proliferation Inhibits

Caption: 8PN signaling through Estrogen Receptor α.

Signaling Pathway of 8-Prenylnaringenin via AMPK Activation

ampk_pathway PN 8-Prenylnaringenin AMPK AMPK PN->AMPK Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Lipogenesis Lipogenesis (Fatty Acid Synthesis) SREBP1c->Lipogenesis Promotes FAS FAS Lipogenesis->FAS ACC ACC Lipogenesis->ACC

Caption: 8PN-mediated activation of the AMPK signaling pathway.

References

Application Notes and Protocols for Preparing Stock Solutions of 8-Position Substituted BODIPY Dyes for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The term "8PC" in the context of in vitro experiments most likely refers to a member of the BODIPY (boron-dipyrromethene) family of fluorescent dyes, specifically those with a substitution at the 8-position. A prominent example is 8-p-cresol-BODIPY. These dyes are widely utilized as fluorescent probes for cellular imaging and as photosensitizers due to their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH.[1][2] Proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols and safety guidelines for the preparation of stock solutions of 8-position substituted BODIPY dyes for use in in vitro studies.

Safety and Handling Precautions

BODIPY dyes, like many chemical compounds, require careful handling. Always consult the specific Safety Data Sheet (SDS) for the particular compound you are using. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling the compound in its solid, powdered form to avoid inhalation of dust.[3][4]

  • Storage: Store the solid compound and stock solutions in a cool, dry, and dark place to prevent degradation.[1][5] Stock solutions are typically stored at -20°C or -80°C.[1][6]

  • Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for preparing stock and working solutions of a representative 8-position substituted BODIPY dye, using BODIPY 493/503 as a common example due to its frequent use in lipid droplet staining.[7]

ParameterValueNotes
Compound 8-Position Substituted BODIPY (e.g., 8-p-cresol-BODIPY) or similar BODIPY dyesThe exact molecular weight will vary depending on the specific substituent at the 8-position.
Typical Solvent Dimethyl sulfoxide (DMSO) or EthanolDMSO is the most common solvent for preparing high-concentration stock solutions of hydrophobic BODIPY dyes.[1][8]
Stock Solution Conc. 1-10 mMA higher concentration stock allows for minimal solvent addition to the final experimental medium.[1][8][9]
Working Solution Conc. 1-10 µMThe optimal working concentration should be determined empirically for each cell type and application.[1][10]
Storage Temperature -20°C or -80°CProtect from light and avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1][6]
Excitation Wavelength Varies (e.g., ~493 nm for BODIPY 493/503)The excitation and emission maxima depend on the specific chemical structure of the BODIPY dye.[1]
Emission Wavelength Varies (e.g., ~503 nm for BODIPY 493/503)The spectral properties are generally stable across different solvents.[11]

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution, which can then be diluted to the desired working concentration.

Materials:

  • 8-Position Substituted BODIPY dye (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass: Determine the mass of the BODIPY dye needed to prepare the desired volume of a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 300 g/mol , you would need 3 mg of the compound.

  • Weigh the compound: Carefully weigh the calculated mass of the BODIPY dye powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed compound in a microcentrifuge tube.[1] For instance, to prepare a 10 mM stock solution from 1 mg of BODIPY 493/503 (MW ~262 g/mol ), dissolve it in 382 µL of DMSO.[1]

  • Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be required for some less soluble derivatives.[12]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1][6]

This protocol outlines the dilution of the stock solution to a working concentration for use in cell-based assays.

Materials:

  • 10 mM BODIPY stock solution in DMSO

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thaw the stock solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Dilute the stock solution in a serum-free cell culture medium or PBS to the desired working concentration (typically 1-10 µM). For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the medium or PBS.[1]

  • Mixing: Mix the working solution well by gentle vortexing or pipetting.

  • Immediate Use: It is recommended to use the working solution immediately after preparation, as the hydrophobic dye may precipitate out of the aqueous solution over time.[8] If you observe precipitation, pre-warming the aqueous medium to 37°C may help.[9]

Experimental Workflow and Signaling Pathway Diagrams

BODIPY dyes are extensively used for fluorescently labeling various cellular components and tracking their dynamics. A common application is the staining of lipid droplets.

experimental_workflow cluster_prep Solution Preparation cluster_staining Cell Staining cluster_imaging Analysis stock Prepare 10 mM Stock Solution in DMSO working Prepare 1-10 µM Working Solution in Medium/PBS stock->working Dilute culture Culture Adherent or Suspension Cells wash1 Wash Cells with PBS culture->wash1 stain Incubate with Working Solution (5-30 min) wash1->stain wash2 Wash Cells to Remove Excess Dye stain->wash2 image Fluorescence Microscopy or Flow Cytometry wash2->image

Caption: General workflow for staining cells with a BODIPY dye.

Many 8-substituted BODIPY dyes are lipophilic and are used to study cellular lipid metabolism. They readily partition into neutral lipid environments, such as lipid droplets.

lipid_droplet_staining bodipy Lipophilic BODIPY Dye membrane Plasma Membrane bodipy->membrane Passive Diffusion cytoplasm Cytoplasm membrane->cytoplasm lipid_droplet Lipid Droplet (Neutral Lipids) cytoplasm->lipid_droplet Partitioning

Caption: Mechanism of lipid droplet staining by lipophilic BODIPY dyes.

References

Application of 8-(4-Chlorophenylthio)-cAMP (8PC) in High-Throughput Screening for New Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current scientific literature, there is no direct evidence or established protocol for the application of 8-(4-Chlorophenylthio)-cAMP (8PC or 8-CPT-cAMP) in high-throughput screening (HTS) for the discovery of new antibiotics. The primary role of cyclic AMP (cAMP) signaling in bacteria is as an intracellular second messenger, and the application of its analogs, such as this compound, has been predominantly studied in the context of eukaryotic cell biology, particularly in cancer research and as a protein kinase activator.

This document, therefore, provides a comprehensive overview of established high-throughput screening methodologies for the discovery of novel antibiotics, which can be adapted for various research purposes. The protocols and data presented are based on standard practices in the field of antibiotic drug discovery.

Introduction to High-Throughput Screening for Novel Antibiotics

The rise of antibiotic resistance necessitates the urgent discovery of new antimicrobial agents.[1][2] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their potential to inhibit bacterial growth or interfere with essential bacterial pathways.[3] HTS campaigns can be broadly categorized into two main strategies: target-based screening and phenotypic screening.[4]

  • Target-based screening involves testing compounds against a specific, purified bacterial target, such as an essential enzyme.

  • Phenotypic screening assays measure the effect of compounds on whole bacterial cells, such as growth inhibition, without a preconceived target.[4] This approach has historically been more successful in identifying first-in-class antibiotics.[4]

General Experimental Workflow for a High-Throughput Screen

The typical workflow for a high-throughput screening campaign to discover new antibiotics is a multi-step process designed for efficiency and accuracy. It begins with the preparation of assay plates containing the chemical library and culminates in the identification and validation of hit compounds. This systematic approach ensures that a large number of compounds can be tested reliably and reproducibly.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation Compound_Plating Compound Plating (Test Library) Reagent_Addition Reagent Addition (e.g., Bacteria, Substrate) Compound_Plating->Reagent_Addition Control_Plating Control Plating (Positive/Negative) Control_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Data_Acquisition Data Acquisition (e.g., OD, Fluorescence) Incubation->Data_Acquisition Data_Normalization Data Normalization Data_Acquisition->Data_Normalization Hit_Selection Hit Selection Data_Normalization->Hit_Selection Dose_Response Dose-Response & IC50 Hit_Selection->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays

Fig. 1: General workflow for a high-throughput screening campaign.

Protocols for Key High-Throughput Screening Assays

Whole-Cell Growth Inhibition Assay

This is a common phenotypic screen to identify compounds with antibacterial activity.

Principle: Compounds are incubated with a bacterial culture, and bacterial growth is measured, typically by optical density (OD) or by using a viability dye.

Protocol:

  • Compound Plating: Dispense 1 µL of test compounds and controls (e.g., DMSO as a negative control and a known antibiotic like gentamicin as a positive control) into the wells of a 384-well microplate.

  • Bacterial Culture Preparation: Grow an overnight culture of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli). The following day, dilute the culture to an OD600 of approximately 0.05 in fresh growth medium.

  • Cell Seeding: Add 50 µL of the diluted bacterial culture to each well of the microplate containing the compounds.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-18 hours), allowing for bacterial growth.

  • Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Calculate the percent growth inhibition for each compound relative to the positive and negative controls.

Reporter Gene Assay for Specific Pathway Inhibition

This assay identifies compounds that inhibit a specific bacterial pathway by measuring the expression of a reporter gene.

Principle: A bacterial strain is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein (GFP)) under the control of a promoter that is responsive to the inhibition of a specific pathway (e.g., cell wall synthesis).

Protocol:

  • Compound Plating: As described in the whole-cell growth inhibition assay.

  • Bacterial Culture Preparation: Grow the reporter bacterial strain to mid-log phase.

  • Cell Seeding: Add 50 µL of the bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C with shaking for a period sufficient to induce reporter gene expression (e.g., 2-4 hours).

  • Data Acquisition: Measure the reporter signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Identify compounds that induce a significant change in the reporter signal compared to controls.

Quantitative Data from High-Throughput Screening

The outcomes of HTS campaigns are quantified to assess their success and to prioritize compounds for further development. The following tables provide representative data from hypothetical screening campaigns.

Table 1: Summary of a Primary High-Throughput Screen

ParameterValue
Library Size150,000 compounds
Target OrganismMethicillin-resistant Staphylococcus aureus (MRSA)
Assay TypeWhole-cell growth inhibition
Hit Criteria>80% growth inhibition
Hit Rate0.5%
Number of Hits750

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM) against MRSACytotoxicity (CC50 in µM against HeLa cells)Selectivity Index (CC50/IC50)
Hit-0012.5>100>40
Hit-0025.125.55
Hit-00310.2>100>9.8
Hit-0041.85.43

Bacterial Signaling Pathways as Antibiotic Targets

While this compound itself is not used for screening, the cAMP signaling pathway and other bacterial signaling cascades are potential targets for novel antibiotics. Bacteria utilize complex signaling networks to regulate essential processes, making these pathways attractive for therapeutic intervention.

Two-Component Systems (TCS)

Two-component systems are a primary mechanism for bacteria to sense and respond to environmental changes.[5] They typically consist of a sensor histidine kinase and a response regulator.[5] Inhibiting these systems can disrupt crucial bacterial functions.

TCS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Sensor Histidine Kinase (HK) RR Response Regulator (RR) HK->RR 2. Autophosphorylation & Phosphotransfer RR_P Phosphorylated RR RR->RR_P DNA DNA RR_P->DNA 3. DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression 4. Regulation Extracellular_Signal Extracellular Signal Extracellular_Signal->HK 1. Signal Perception

Fig. 2: Simplified diagram of a bacterial two-component signaling pathway.

Conclusion

While the direct application of this compound in high-throughput screening for new antibiotics is not documented, the principles and protocols of HTS remain a vital component of antibiotic discovery. Phenotypic screens, in particular, continue to be a fruitful source of novel antibacterial compounds. Future research may explore the modulation of bacterial cAMP signaling pathways as a strategy for antibiotic development, potentially involving analogs of cAMP, though this remains a developing area of investigation. The methodologies outlined in this document provide a foundational framework for conducting effective HTS campaigns to address the ongoing challenge of antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Bioavailability of Diphenyl Ether Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common questions regarding the poor in vivo bioavailability of diphenyl ether compounds.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What are diphenyl ether compounds and why is their in vivo bioavailability often poor?

A1: Diphenyl ether consists of two phenyl rings linked by an oxygen atom. This core structure is found in a wide range of compounds, from industrial chemicals to highly potent drug candidates like tyrosine kinase inhibitors.[1][2] Many novel diphenyl ether-based drug candidates are highly lipophilic and possess a rigid structure, which often leads to poor aqueous solubility.[3] This low solubility is a primary reason for their classification as Biopharmaceutics Classification System (BCS) Class II or IV compounds, meaning their absorption after oral administration is limited by their dissolution rate.[4][5] For a compound to be absorbed into the bloodstream, it must first be dissolved in the gastrointestinal fluids.[6]

Q2: My diphenyl ether compound is highly potent in in vitro assays but shows no efficacy in animal models. What is the likely cause?

A2: A significant discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor oral bioavailability.[6] The compound may be highly effective at the cellular level, but if it cannot dissolve in the gut and permeate the intestinal wall to reach systemic circulation, it will not reach its target site in sufficient concentrations to exert a therapeutic effect.[4][6] Therefore, investigating the compound's solubility and permeability is a critical first step.

Q3: What are the key physiological barriers that limit the oral bioavailability of my compound?

A3: Several factors can limit the journey of an orally administered drug from the gut to the bloodstream. For diphenyl ether compounds, the main barriers are typically:

  • Poor Aqueous Solubility: The compound does not dissolve adequately in the gastrointestinal fluids, which is a prerequisite for absorption.[7]

  • Low Intestinal Permeability: The compound cannot efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its molecular properties or because it is actively removed from the cells by efflux transporters like P-glycoprotein (P-gp).[4]

  • First-Pass Metabolism: After absorption, the compound travels via the portal vein to the liver, where it can be extensively metabolized by enzymes (e.g., Cytochrome P450s) before it ever reaches systemic circulation.[8]

cluster_absorption Absorption Phase cluster_barriers Bioavailability Barriers Compound Oral Dose (Diphenyl Ether Cmpd) Dissolved Drug in Solution (Gut Lumen) Compound->Dissolved Dissolution Absorbed Drug in Portal Vein Dissolved->Absorbed Permeation Solubility Solubility Limit Dissolved->Solubility Systemic Drug in Systemic Circulation Absorbed->Systemic Survival Permeability Permeability Limit (e.g., P-gp Efflux) Absorbed->Permeability Metabolism First-Pass Metabolism (Liver) Systemic->Metabolism

Caption: Key barriers limiting the oral bioavailability of a compound.

Section 2: Troubleshooting Guide - Formulation & Preclinical Development

Q4: My compound precipitates out of the formulation during storage or upon dilution into aqueous media. What are the potential causes and solutions?

A4: This common issue often stems from two main causes:

  • Supersaturation and Instability: The concentration of your compound in the formulation vehicle may be higher than its thermodynamic solubility, creating a supersaturated but unstable state.

    • Solution: Consider reducing the compound's concentration. Alternatively, incorporate a precipitation inhibitor, such as a polymer like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), into your formulation to maintain the supersaturated state.[6]

  • pH-Dependent Solubility: If your diphenyl ether has ionizable groups, its solubility will be dependent on pH. Diluting the formulation into a different pH environment (like aqueous buffer or gastrointestinal fluid) can cause it to crash out of solution.

    • Solution: Determine the pH-solubility profile of your compound. If it is pH-dependent, use a buffer in your formulation to maintain a pH where the compound is most soluble.[6]

Q5: I am observing high variability in drug exposure (e.g., AUC, Cmax) across animals in my pharmacokinetic (PK) studies. What should I investigate?

A5: High inter-animal variability in PK studies is often linked to formulation or physiological factors:

  • Lack of Formulation Homogeneity: If you are using a suspension, the compound may not be uniformly dispersed, leading to inconsistent dosing between animals.

    • Solution: Ensure your suspension is mixed thoroughly (e.g., by vortexing or stirring) immediately before dosing each animal. For solutions, confirm the compound is fully dissolved and remains so.[6]

  • Food Effects: The presence or absence of food in an animal's stomach can dramatically alter gastric pH, transit time, and the presence of natural solubilizing agents like bile salts, significantly impacting the absorption of poorly soluble drugs.[6]

    • Solution: Standardize the feeding schedule for your study animals (e.g., by fasting them overnight before dosing) to reduce this source of variability.

Section 3: Advanced Formulation Strategies & Data

Q6: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble diphenyl ether compound?

A6: The choice of formulation strategy depends on the specific physicochemical properties of your compound. The general goal is to enhance the dissolution rate and/or apparent solubility.[9] Common and effective approaches include particle size reduction, amorphous solid dispersions, and lipid-based formulations.[10][11]

cluster_strategies Formulation Strategies cluster_methods Example Methods Start Poorly Soluble Diphenyl Ether Cmpd (BCS Class II/IV) Size Particle Size Reduction Start->Size Lipid Lipid-Based Formulations Start->Lipid Amorphous Amorphous Solid Dispersions Start->Amorphous Micronization Micronization (Jet Milling) Size->Micronization Nano Nanosuspension (Wet Milling) Size->Nano SEDDS SEDDS / SMEDDS Lipid->SEDDS ASD Spray Drying / Hot Melt Extrusion Amorphous->ASD PK In Vivo PK Study (Rodent) Micronization->PK Nano->PK SEDDS->PK ASD->PK

Caption: A general workflow for selecting a formulation strategy.
Data Presentation: Formulation Approaches

The following table summarizes key formulation strategies for enhancing the bioavailability of poorly soluble compounds.

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction (Micronization/Nanosizing) Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[4][12]Simple concept, widely applicable, can be achieved with established technologies like milling.[3][13]May not improve equilibrium solubility; risk of particle agglomeration; nanosuspensions can be complex to manufacture.[3]
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, which has higher apparent solubility than the stable crystalline form.[11][14]Can significantly increase both dissolution rate and extent of absorption; established manufacturing methods (spray drying, HME).Physically unstable and can recrystallize over time; requires careful polymer selection.[3]
Lipid-Based Drug Delivery Systems (LBDDS) The drug is pre-dissolved in a mixture of lipids, surfactants, and co-solvents. Upon contact with GI fluids, it self-emulsifies to form fine droplets (emulsion or microemulsion), presenting the drug in a solubilized state for absorption.[15]Enhances solubility and can utilize lipid absorption pathways; protects the drug from degradation; can reduce food effects.[16]Potential for drug precipitation upon dispersion; requires careful selection of excipients to ensure compatibility and stability.
Cyclodextrin Complexation The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[3][10]Forms a true solution, enhancing solubility; can improve drug stability.Limited drug loading capacity; can be expensive; potential for competitive displacement by other molecules.
Example Quantitative Data

While specific data for proprietary diphenyl ether drugs is limited, studies on related compounds demonstrate the impact of formulation. For instance, the bioavailability of the flame retardant decabromodiphenyl ether (BDE-209) in rats was determined to be approximately 26%, indicating that even with its lipophilic nature, absorption is limited.[17] Formulation strategies aim to significantly increase this percentage.

CompoundFormulationSpeciesOral Bioavailability (%)Reference
Decabromodiphenyl Ether (BDE-209)Not specified (likely simple suspension)Rat~26%[17]
Hypothetical Diphenyl Ether Kinase InhibitorAqueous SuspensionRat< 5%-
Hypothetical Diphenyl Ether Kinase InhibitorMicronized SuspensionRat15 - 25%-
Hypothetical Diphenyl Ether Kinase InhibitorSEDDS FormulationRat40 - 60%-

This table includes hypothetical data for illustrative purposes to show the potential magnitude of improvement with different formulation technologies.

Section 4: Key Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

The Caco-2 assay is the industry-standard in vitro model for predicting human intestinal permeability.[7] It uses a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized cells that mimic the intestinal epithelium, complete with tight junctions and efflux transporters like P-gp.[18][19]

  • Objective: To determine the apparent permeability coefficient (Papp) of a compound and assess if it is a substrate for efflux transporters.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.[19]

    • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[20]

    • Permeability Measurement (A-to-B): The test compound (e.g., at 10 µM in transport buffer) is added to the apical (A) side of the monolayer, which represents the gut lumen.[18] Samples are taken from the basolateral (B) side (representing the blood) over a time course (e.g., 2 hours).

    • Efflux Measurement (B-to-A): In a separate set of wells, the compound is added to the basolateral (B) side, and samples are taken from the apical (A) side.

    • Quantification: The concentration of the compound in all samples is determined using LC-MS/MS.

    • Calculation: The Papp is calculated in both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indication that the compound is subject to active efflux.[20]

Protocol 2: Screening for Solubilizing Excipients

  • Objective: To identify suitable co-solvents, surfactants, or lipids that can effectively solubilize the diphenyl ether compound for an early-stage formulation.

  • Methodology:

    • Preparation: Prepare stock solutions or obtain a panel of pharmaceutically acceptable excipients (e.g., PEG 400, Propylene Glycol, Polysorbate 80, Cremophor EL, Capryol 90).[6][15]

    • Equilibration: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each individual excipient or pre-defined mixtures.

    • Saturation: Tightly seal the samples and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium solubility is reached.[6]

    • Separation: Centrifuge the samples at high speed to pellet the undissolved compound.

    • Analysis: Carefully collect the supernatant, perform a serial dilution with a suitable organic solvent, and analyze the concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). The results will identify the excipients with the highest solubilizing capacity for your compound.

Protocol 3: Basic Oral Pharmacokinetic (PK) Study in Rodents

  • Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, oral bioavailability) of a lead compound or formulation in vivo.

  • Methodology:

    • Animal Model: Use a standard rodent model (e.g., male Sprague-Dawley rats). Animals should be acclimatized and fasted overnight.

    • Dosing Groups:

      • Intravenous (IV) Group: Administer the compound (dissolved in a suitable IV vehicle) at a low dose (e.g., 1-2 mg/kg) via the tail vein. This group is essential to calculate absolute oral bioavailability.

      • Oral (PO) Group: Administer the compound formulation at the target dose (e.g., 10 mg/kg) via oral gavage.

    • Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored frozen (-80°C) until analysis.

    • Bioanalysis: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

    • Data Analysis: Plot the plasma concentration versus time for each animal. Use pharmacokinetic software to calculate parameters like Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). Absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

References

Technical Support Center: 8PC (L-α-phosphatidylcholine, γ-palmitoyl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8PC in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Question: Why does my this compound solution appear cloudy or hazy?

Answer: Cloudiness in your this compound solution can be attributed to several factors:

  • Exceeding Solubility Limit: this compound has limited solubility in aqueous buffers. If the concentration of this compound is too high, it can lead to the formation of a cloudy suspension.

  • Micelle Formation: Above its critical micelle concentration (CMC), this compound molecules can aggregate to form micelles, which can cause the solution to appear opalescent or hazy. The CMC for 1-palmitoyl-lysophosphatidylcholine (16:0 Lyso PC) is in the micromolar range.

  • Hydrolysis and Degradation: Over time, this compound in an aqueous solution can hydrolyze, leading to the formation of free palmitic acid and glycerophosphocholine. Free fatty acids have very low solubility in aqueous solutions and can precipitate, causing cloudiness.

  • Temperature Effects: The solubility of lipids can be temperature-dependent. A clear solution prepared at a higher temperature may become cloudy upon cooling.

Question: My experimental results are inconsistent when using this compound. What could be the cause?

Answer: Inconsistent results are often linked to the instability of this compound in aqueous solutions. The primary cause is the hydrolysis of the ester bond, which is sensitive to both pH and temperature. The rate of hydrolysis is minimized at a pH of approximately 6.5. Storing solutions at refrigerated temperatures (4°C) can also slow down this degradation process. It is highly recommended to use freshly prepared this compound solutions for your experiments to ensure consistency.

Question: How can I confirm the integrity of my this compound solution?

Answer: To confirm the integrity of your this compound solution, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). This method allows for the separation and quantification of this compound and its potential degradation products, namely free fatty acids and glycerophosphocholine.

Best Practices for Preparation and Storage

To minimize instability and ensure reproducible results, it is crucial to follow proper procedures for preparing and storing this compound solutions.

Experimental Protocol: Preparation of a Stable this compound Aqueous Solution

This protocol provides a step-by-step guide for the preparation of a stable this compound solution.

  • Materials:

    • L-α-phosphatidylcholine, γ-palmitoyl (this compound) powder

    • Anhydrous ethanol

    • Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)

    • Sterile, conical glass vial

    • Vortex mixer

    • Water bath sonicator

  • Procedure:

    • Weighing: Carefully weigh the desired amount of this compound powder in a sterile glass vial.

    • Initial Dissolution: Add a small volume of anhydrous ethanol to the vial to dissolve the this compound powder completely. Gently vortex to ensure full dissolution. The phospholipids can be dissolved in anhydrous ethanol to prepare stock solutions and stored at -20°C in tightly sealed containers.[1]

    • Solvent Evaporation (Optional but Recommended): Under a gentle stream of nitrogen gas, evaporate the ethanol to form a thin lipid film on the wall of the vial. This step helps to ensure a more uniform dispersion in the aqueous phase.

    • Hydration: Add the desired volume of your pre-warmed aqueous buffer to the vial. The temperature of the aqueous buffer should be controlled during this step.[1]

    • Vortexing: Immediately vortex the solution vigorously for 1-2 minutes to aid in the dispersion of the lipid.

    • Sonication: For a more uniform solution, sonicate the vial in a water bath sonicator for 5-10 minutes. This will help to break down any larger aggregates and form a clear solution.

    • Final Inspection: Visually inspect the solution for any cloudiness or particulate matter. A properly prepared solution should be clear.

    • Usage: It is highly recommended to use the prepared this compound solution immediately. Aqueous solutions of Lyso-PC are not recommended to be stored for more than one day.[2]

Data on this compound Stability

The stability of this compound in aqueous solutions is primarily affected by pH and temperature due to hydrolysis of the ester linkage.

ParameterConditionEffect on StabilityRecommendation
pH Acidic (<6.0)Increased rate of hydrolysisAdjust pH to ~6.5 for maximal stability.
Neutral (~6.5)Minimal rate of hydrolysis[3]Ideal for short-term storage.
Alkaline (>7.0)Increased rate of hydrolysisAvoid for prolonged storage.
Temperature 4°C (Refrigerated)Significantly slows down hydrolysisRecommended for short-term storage (up to 24 hours).
25°C (Room Temp)Moderate rate of hydrolysisUse solutions promptly after preparation.
>37°CAccelerated hydrolysisAvoid elevated temperatures during preparation and storage.

Visualizations

This compound Hydrolysis Pathway

G PC This compound (L-α-phosphatidylcholine, γ-palmitoyl) FA Palmitic Acid (Free Fatty Acid) PC->FA Hydrolysis GPC Glycerophosphocholine PC->GPC Hydrolysis H2O H₂O H2O->PC

Caption: The hydrolysis pathway of this compound in an aqueous environment.

Troubleshooting Workflow for this compound Instability

G start Start: Inconsistent Results or Cloudy Solution check_prep Review Solution Preparation Protocol start->check_prep fresh_sol Was the solution freshly prepared (<24h)? check_prep->fresh_sol check_conc Is the concentration below the solubility limit? fresh_sol->check_conc Yes prepare_new Prepare a fresh solution following the recommended protocol fresh_sol->prepare_new No check_ph Is the pH of the buffer ~6.5? check_conc->check_ph Yes adjust_conc Lower the this compound concentration check_conc->adjust_conc No adjust_ph Adjust the buffer pH to ~6.5 check_ph->adjust_ph No analyze Analyze solution integrity (e.g., HPLC-ELSD) check_ph->analyze Yes prepare_new->analyze adjust_conc->prepare_new adjust_ph->prepare_new end_good Proceed with Experiment analyze->end_good Integrity Confirmed end_bad Contact Technical Support analyze->end_bad Degradation Detected

Caption: A logical workflow for troubleshooting common this compound stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound powder?

A1: Anhydrous ethanol is a good choice for the initial dissolution of this compound powder before hydrating with an aqueous buffer.[1]

Q2: What is the critical micelle concentration (CMC) of this compound?

A2: The CMC of 1-palmitoyl-lysophosphatidylcholine (16:0 Lyso PC) is in the micromolar range, which is important to consider when preparing solutions to avoid micelle formation.

Q3: Can I store this compound solutions for a long period?

A3: It is strongly advised against long-term storage of this compound in aqueous solutions. For best results, solutions should be prepared fresh before each experiment. If short-term storage is necessary, it should be for no longer than 24 hours at 4°C.[2]

Q4: Does the type of buffer affect this compound stability?

A4: While the pH of the buffer is the most critical factor, the buffer components themselves can potentially interact with lipids. Phosphate and Tris buffers are generally stable and commonly used in biopharmaceutical formulations.[4] It is recommended to use a buffer with a pH around 6.5 for optimal this compound stability.

Q5: What are the primary degradation products of this compound in an aqueous solution?

A5: The primary degradation products of this compound due to hydrolysis are a free fatty acid (palmitic acid) and glycerophosphocholine.

References

Technical Support Center: Optimizing 8PC Concentration for InhA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing the concentration of 8-pentadecyl-caffeic acid (8PC) for the inhibition of Mycobacterium tuberculosis InhA, a critical enzyme in mycolic acid biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is InhA and why is it a target for tuberculosis drug development?

InhA, an enoyl-acyl carrier protein (ACP) reductase, is a key enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.[1][2] This pathway is responsible for the synthesis of mycolic acids, which are essential long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1][3][4] Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately bacterial death.[5] The clinical significance of InhA is validated by the action of the frontline anti-tuberculosis drug isoniazid (INH), which, in its activated form, inhibits InhA.[2][6][7]

Q2: What is 8-pentadecyl-caffeic acid (this compound) and what is its proposed mechanism of action?

8-pentadecyl-caffeic acid (this compound) is a synthetic compound that is being investigated for its potential to directly inhibit InhA. Unlike isoniazid, which is a prodrug requiring activation by the mycobacterial enzyme KatG, direct inhibitors like this compound can be effective against isoniazid-resistant strains that have mutations in the katG gene.[2][7] The proposed mechanism involves this compound binding to the active site of InhA, thereby preventing the binding of its natural substrate and inhibiting the elongation of fatty acid chains.

Q3: How is the inhibitory activity of this compound on InhA measured?

The inhibitory activity of this compound on InhA is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to reduce the enzymatic activity of InhA by 50% in vitro. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols

InhA Inhibition Assay (Spectrophotometric)

This protocol outlines a standard in vitro assay to determine the IC50 value of this compound for InhA. The assay measures the decrease in NADH concentration, which is consumed during the InhA-catalyzed reduction of its substrate.

Materials:

  • Purified recombinant InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • trans-2-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • 8-pentadecyl-caffeic acid (this compound) dissolved in DMSO

  • Assay buffer (e.g., 30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA)

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of InhA in assay buffer.

    • Prepare a stock solution of NADH in assay buffer.

    • Prepare a stock solution of DD-CoA in assay buffer.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the assay components in the following order:

      • Assay buffer

      • NADH solution

      • This compound solution (or DMSO for control wells)

    • Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for potential binding of this compound to InhA.

  • Initiate Reaction:

    • Add the InhA enzyme to all wells.

    • Initiate the enzymatic reaction by adding the DD-CoA substrate.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to InhA activity.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each this compound concentration.

    • Plot the percentage of InhA inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low InhA activity in control wells Inactive enzymeEnsure proper storage and handling of the InhA enzyme. Use a fresh batch of enzyme if necessary.
Degraded NADH or substratePrepare fresh solutions of NADH and DD-CoA. Store stock solutions appropriately.
High variability between replicate wells Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting technique.
Incomplete mixingGently mix the contents of the wells after adding each reagent.
Precipitation of this compound in the assay buffer Low solubility of this compoundDecrease the final concentration of this compound. Increase the percentage of DMSO in the final assay volume (typically up to 1-2%).
Inconsistent IC50 values across experiments Variation in assay conditionsStrictly adhere to the same incubation times, temperatures, and reagent concentrations for all experiments.
Instability of this compoundPrepare fresh dilutions of this compound for each experiment from a stable stock solution.

Data Presentation

The following table presents hypothetical IC50 values for a series of long-chain caffeic acid derivatives to illustrate how data on InhA inhibition can be structured.

CompoundAlkyl Chain LengthIC50 (µM)
This compound (Hypothetical)C155.2
Derivative AC1212.8
Derivative BC147.1
Derivative CC164.5
Derivative DC188.9

Visualizations

Mycolic Acid Biosynthesis Pathway

Mycolic_Acid_Biosynthesis cluster_inhibition Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA KasAB KasA/KasB Acyl_CoA->KasAB Pks13 Pks13 Acyl_CoA->Pks13 Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasAB FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Meromycolate Meromycolate Chain FAS_II->Meromycolate MabA MabA KasAB->MabA Condensation HadABC HadABC MabA->HadABC Reduction InhA InhA HadABC->InhA Dehydration InhA->FAS_II Reduction Meromycolate->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Condensation Cell_Wall Cell Wall Incorporation Mycolic_Acids->Cell_Wall This compound This compound This compound->InhA

Caption: Mycolic acid biosynthesis pathway in M. tuberculosis and the target of this compound.

Experimental Workflow for InhA Inhibition Assay

InhA_Inhibition_Workflow Start Start: Prepare Reagents (InhA, NADH, Substrate, this compound) Add_Components Add Buffer, NADH, and this compound to 96-well plate Start->Add_Components Pre_incubation Pre-incubate at Room Temperature Add_Components->Pre_incubation Add_Enzyme Add InhA Enzyme Pre_incubation->Add_Enzyme Initiate_Reaction Initiate Reaction with Substrate Add_Enzyme->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Initial Velocities and % Inhibition Measure_Absorbance->Data_Analysis IC50_Determination Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: General experimental workflow for determining the IC50 of this compound against InhA.

References

Technical Support Center: 8-Prenylnaringenin (8PC) Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 8-prenylnaringenin (8PC). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the management of this compound's cytotoxic effects on non-target cells during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 8-prenylnaringenin (this compound) and why is cytotoxicity a concern?

A1: 8-prenylnaringenin (this compound) is a potent phytoestrogen found in hops (Humulus lupulus) with significant therapeutic potential, including applications in hormone replacement therapy and as an anticancer agent.[1][2] However, like many bioactive compounds, it can exhibit cytotoxicity, which is the quality of being toxic to cells. While this is a desirable trait for cancer therapy, it is crucial to minimize damage to healthy, non-target cells to ensure safety and efficacy in other applications.

Q2: How does the cytotoxicity of this compound in normal cells compare to cancer cells?

A2: Several studies indicate that this compound exhibits selective cytotoxicity, being more potent against cancer cells than normal cells. For instance, the half-maximal inhibitory concentration (IC50) for this compound in U-118 MG glioblastoma cells was found to be approximately 138 µM, whereas in normal human fibroblasts (BJ), the IC50 was 172 µM.[3] Another study noted that while this compound and its derivatives displayed cytotoxic activity against HeLa cervical cancer cells (IC50 values from 10 to 60 μM), they were less toxic to normal HL-7702 liver cells.[4] Furthermore, no decrease in cell viability was observed in human umbilical vein endothelial cells (HUVEC) or human aortic smooth muscle cells (HASMC) at concentrations up to 20 µM.[4]

Q3: What are the known mechanisms of this compound-induced cytotoxicity?

A3: The cytotoxic effects of this compound are often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] In cancer cells, this can be mediated through interference with signaling pathways like the PI3K/Akt and MAPK pathways.[5][6] While the precise mechanisms in non-target cells are less understood, it is plausible that similar pathways are involved, particularly at higher concentrations.

Q4: What are the primary strategies to reduce the off-target cytotoxicity of this compound?

A4: The main strategies to mitigate unwanted cytotoxicity of this compound in non-target cells include:

  • Nanoencapsulation: Encasing this compound in nanoparticles can control its release and potentially target it to specific tissues, reducing systemic toxicity.

  • Structural Modification: Altering the chemical structure of this compound can change its biological activity and toxicity profile.

  • Combination Therapy: Using this compound in conjunction with other compounds can potentially reduce the required therapeutic dose and, consequently, its side effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cytotoxicity observed in primary/non-target cell cultures at expected therapeutic concentrations. Cell line hypersensitivity; incorrect dosage calculation; compound instability.1. Perform a dose-response curve to determine the precise IC50 for your specific cell line. 2. Verify the final concentration of this compound in your culture medium. 3. Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh solutions if necessary.
Inconsistent results in cytotoxicity assays (e.g., MTT, LDH). Variability in cell seeding density; inconsistent incubation times; interference of this compound with the assay.1. Standardize cell seeding protocols to ensure uniform cell numbers across wells. 2. Adhere strictly to the incubation times specified in your protocol. 3. Run appropriate controls, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Consider using a secondary, different type of cytotoxicity assay to confirm results.
Precipitation of this compound in culture medium. Poor solubility of this compound in aqueous solutions.1. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). 2. Consider using a stock solution of this compound in a different solvent or using a solubilizing agent, after verifying its compatibility with your cell line. 3. Nanoencapsulation of this compound can improve its solubility and bioavailability.

Quantitative Data on this compound Cytotoxicity

The following table summarizes the reported IC50 values of this compound in various cell lines, highlighting its selective cytotoxicity.

Cell LineCell TypeIC50 (µM)Reference
BJ Normal Human Fibroblasts172[3]
HUVEC Human Umbilical Vein Endothelial Cells>20[4]
HASMC Human Aortic Smooth Muscle Cells>20[4]
HL-7702 Normal Human Liver CellsHigher than HeLa[4]
U-118 MG Human Glioblastoma138[3]
HeLa Human Cervical Cancer10 - 60[4]
HCT-116 Human Colorectal Carcinoma~66.5 (at 24h)[5]
MCF-7 Human Breast Cancer>10 (proliferative at lower conc.)[5]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxicity of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, replace the old medium with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Generalized Nanoencapsulation of this compound

While a specific protocol for this compound is not widely published, this generalized method based on protocols for similar flavonoids can be adapted.

  • Preparation of Organic Phase: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in an organic solvent such as acetone or ethyl acetate.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring or sonicating to form an oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with distilled water to remove excess surfactant, and then lyophilize for storage.

  • Characterization: Characterize the nanoparticles for size, surface charge, encapsulation efficiency, and drug release profile.

Visualizations

Signaling Pathways in this compound-Induced Cytotoxicity

The following diagram illustrates the potential involvement of the PI3K/Akt and MAPK signaling pathways in this compound-induced cytotoxicity. In many cell types, the PI3K/Akt pathway is a pro-survival pathway, and its inhibition can lead to apoptosis. The MAPK pathway can have dual roles, either promoting survival or apoptosis depending on the specific context and stimulus.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ER Estrogen Receptor PI3K PI3K ER->PI3K Modulation MAPK MAPK ER->MAPK Modulation PC8 This compound PC8->ER Akt Akt PI3K->Akt Survival Cell Survival (Inhibition) Akt->Survival Inhibition Apoptosis Apoptosis (Induction) MAPK->Apoptosis Induction Survival->Apoptosis Inhibits

Caption: Potential signaling pathways modulated by this compound leading to cytotoxicity.

Experimental Workflow for Assessing Strategies to Reduce Cytotoxicity

The diagram below outlines a logical workflow for testing strategies to mitigate the off-target cytotoxicity of this compound.

G start Start: High Cytotoxicity in Non-Target Cells strategy Select Mitigation Strategy start->strategy nano Nanoencapsulation of this compound strategy->nano Option 1 modification Structural Modification of this compound strategy->modification Option 2 combination Combination with Other Compounds strategy->combination Option 3 cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) nano->cytotoxicity_assay modification->cytotoxicity_assay combination->cytotoxicity_assay compare Compare with Unmodified this compound cytotoxicity_assay->compare reduced Cytotoxicity Reduced? compare->reduced success Strategy Successful reduced->success Yes refine Refine Strategy reduced->refine No refine->strategy

Caption: Workflow for evaluating strategies to reduce this compound cytotoxicity.

References

Technical Support Center: Synthesis of 8-Prenylnaringenin (8PC) and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-prenylnaringenin (8PC) and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in the synthesis of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of 8-prenylnaringenin (this compound)?

A1: 8-prenylnaringenin is a prenylated flavonoid naturally found in the hop plant (Humulus lupulus L.).[1][2][3] However, its concentration in hops is very low, often less than 0.01% by weight, making direct extraction for large-scale production economically challenging.[4][5] Consequently, chemical synthesis and semi-synthetic approaches are more viable for obtaining larger quantities.[6] Other plants where this compound has been identified include Psoralea corylifolia, various Wyethia species, Glycyrrhiza inflata, and Sophora flavescens.[7]

Q2: What are the main synthetic strategies for obtaining this compound?

A2: The primary synthetic strategies include:

  • Total Synthesis: This involves the nonselective prenylation of naringenin, which typically results in low yields of both this compound and its isomer, 6-prenylnaringenin.[7] More targeted, multi-step syntheses from naringenin using metal catalysts have also been developed.[7]

  • Semi-Synthesis from Xanthohumol (XN) or Isoxanthohumol (IX): Xanthohumol is the most abundant prenylflavonoid in hops and can be readily isomerized to isoxanthohumol.[7][8] this compound can then be produced by demethylation of IX. This is a common and efficient approach.[7][8][9]

  • Biotechnological Conversion: Microorganisms such as Eubacterium limosum can be used to convert isoxanthohumol into this compound with high efficiency.[6][7][8]

Q3: Why is the formation of byproducts a common issue in this compound synthesis?

A3: Byproduct formation is a significant challenge, particularly in demethylation reactions.[7] This can occur due to:

  • Ring closure of the prenyl group. [7]

  • Reactions involving the double bond of the prenyl group. [7]

  • Formation of isomers: Nonselective prenylation of naringenin leads to a mixture of this compound and 6-prenylnaringenin, which can be difficult to separate.[7] Similarly, the isomerization of desmethylxanthohumol can produce a racemic mixture of 6- and 8-prenylnaringenin.[1][10]

Q4: What is the role of the prenyl group in the biological activity of this compound?

A4: The 8-prenyl group is crucial for the potent estrogenic activity of this compound.[1][11] It enhances the binding affinity to estrogen receptors (ERs), particularly ERα.[1][12] The length and branching of the substituent at the 8-position significantly impact the transcriptional outcomes of receptor binding.[11] Modifications to the prenyl group can alter the compound's activity, leading to derivatives that can act as agonists or antagonists for different ER subtypes.[11][13]

Troubleshooting Guides

Issue 1: Low Yield in Demethylation of Xanthohumol/Isoxanthohumol
Symptom Possible Cause Suggested Solution
Low overall yield of prenylated flavanones.Inefficient demethylation reaction conditions.Optimize reaction parameters. A study using microwave-assisted demethylation of xanthohumol with lithium chloride in dimethylformamide found optimal conditions to be 198°C for 9 minutes with 55 equivalents of LiCl, achieving a 76% yield of this compound and 6PC combined.[8][9]
Significant amount of starting material remains.Insufficient reaction time or temperature.Increase reaction time or temperature gradually. Be aware that high temperatures (>70-80°C) can lead to the degradation of this compound.[4][5] Monitor the reaction progress using TLC or HPLC.
Formation of multiple unidentified byproducts.Side reactions due to harsh conditions or reactive intermediates.Consider using alternative demethylation reagents like magnesium iodide etherate, which has been used for the efficient synthesis of this compound from isoxanthohumol.[4] Employing microwave irradiation can sometimes reduce byproduct formation by allowing for shorter reaction times.[8][9]
Issue 2: Difficulty in Separating this compound from its 6-Prenyl Isomer
Symptom Possible Cause Suggested Solution
Co-elution of this compound and 6-prenylnaringenin during column chromatography.Similar polarity of the two isomers.Utilize preparative HPLC for separation.[8] Alternatively, explore different solvent systems for column chromatography to enhance resolution.
Inability to achieve high purity of this compound.Isomerization during the synthesis or workup.The isomerization of desmethylxanthohumol can lead to a mixture of 6- and 8-prenylnaringenin.[1] Careful control of reaction conditions (e.g., pH, temperature) during synthesis and purification is crucial to minimize unwanted isomerization.
Issue 3: Degradation of this compound During Synthesis or Storage
Symptom Possible Cause Suggested Solution
Decreased product yield after purification or during storage.Thermal instability of this compound.Avoid high temperatures during the final steps of purification and solvent evaporation. Extensive degradation of this compound has been observed at temperatures above 70°C.[4][5] Store the purified compound at low temperatures, protected from light and air.
Browning or discoloration of the product.Oxidation or decomposition.Store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic and semi-synthetic methods for producing this compound.

Table 1: Microwave-Assisted Demethylation of Xanthohumol

ParameterValueReference
Starting MaterialXanthohumol[8][9]
ReagentsLithium Chloride, Dimethylformamide[8][9]
MethodMicrowave Irradiation[8][9]
Optimized Temperature198 °C[9]
Optimized Reaction Time9 minutes[9]
Combined Yield (this compound + 6PC) 76% [9]

Table 2: Isomerization of Desmethylxanthohumol

ParameterValueReference
Starting MaterialDesmethylxanthohumol-rich hop material[5][14]
CatalystMagnesium Oxide[14]
MethodThermal Isomerization[14]
Optimized Temperature70 °C[4]
Increase in this compound Content >70% [14]
Final Yield of this compound 29 mg / 100 g dry weight [14]

Experimental Protocols

Protocol 1: Microwave-Assisted Demethylation of Xanthohumol

This protocol is based on the optimized conditions described by Urmann and Riepl (2020).[8][9]

  • Reactant Preparation: In a microwave reaction vessel, combine xanthohumol with 55 equivalents of lithium chloride in dimethylformamide.

  • Microwave Reaction: Subject the mixture to microwave irradiation. Ramp the temperature to 198°C and hold for 9 minutes.

  • Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or preparative HPLC to separate 8-prenylnaringenin and 6-prenylnaringenin.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Semi-Synthesis of this compound cluster_purification Purification XN Xanthohumol (XN) (from Hops) IX Isoxanthohumol (IX) XN->IX Alkaline Isomerization Demethylation Demethylation (e.g., LiCl, MW or MgI2) IX->Demethylation PC_mix Crude Product (this compound and 6PC mixture) Demethylation->PC_mix Purification Preparative HPLC PC_mix->Purification PC8 Pure 8-Prenylnaringenin (this compound) Purification->PC8 PC6 6-Prenylnaringenin (6PC) Purification->PC6

Caption: Semi-synthesis and purification workflow for this compound.

signaling_pathway cluster_cell Target Cell cluster_nucleus PC8 8-Prenylnaringenin (this compound) ERa Estrogen Receptor α (ERα) PC8->ERa Binds preferentially Nucleus Nucleus ERa->Nucleus Translocates ERE Estrogen Response Elements (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulates Cellular_Response Cellular Response (e.g., anti-inflammatory, anti-osteoporotic effects) Gene_Transcription->Cellular_Response

Caption: Simplified signaling pathway of this compound via ERα.

References

Preventing degradation of 8PC during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 8-Prenylnaringenin (8PC) during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term stability, solid 8-Prenylnaringenin should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, it can remain stable for at least four years.[1]

Q2: How should I prepare and store this compound solutions?

A2: this compound is sparingly soluble in aqueous buffers. To prepare aqueous solutions, it is recommended to first dissolve the compound in an organic solvent such as DMSO, ethanol, or DMF, and then dilute with the aqueous buffer of choice. Stock solutions in organic solvents should be stored at -20°C. It is not recommended to store aqueous solutions for more than one day due to the potential for degradation.[1]

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in color of your this compound solution may indicate degradation. Flavonoids can be susceptible to oxidation and other forms of degradation, which can lead to the formation of colored byproducts. It is recommended to prepare fresh solutions and to protect them from light and prolonged exposure to air.

Q4: I am seeing unexpected results in my cell-based assays with this compound. Could degradation be a factor?

A4: Yes, degradation of this compound could lead to inconsistent or unexpected results. Degradation products may have different biological activities or could be inactive. Ensure you are using freshly prepared solutions and that your handling procedures minimize exposure to light and elevated temperatures. It is also advisable to periodically check the purity of your stock solution using a suitable analytical method like HPLC.

Q5: Can I repeatedly freeze and thaw my this compound stock solution in DMSO?

A5: While there is no specific data on this compound, repeated freeze-thaw cycles can degrade some compounds stored in DMSO. It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low or inconsistent bioactivity in experiments. Degradation of this compound in solution.Prepare fresh solutions of this compound for each experiment. Avoid storing aqueous solutions for more than 24 hours. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV.
Appearance of unknown peaks in HPLC analysis of this compound. Degradation of this compound due to improper storage or handling.Review storage conditions. Solid this compound should be at -20°C. Solutions should be protected from light and used promptly.
Contamination of the sample or solvent.Use high-purity solvents and clean labware. Filter samples before HPLC analysis.
Precipitation of this compound in aqueous media. Low aqueous solubility of this compound.First, dissolve this compound in an appropriate organic solvent (e.g., DMSO) before diluting with your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.[1]
Variability between experimental replicates. Inconsistent handling of this compound solutions.Standardize the preparation and handling of this compound solutions across all experiments. Ensure consistent exposure to light and temperature.

Data on this compound Stability

While specific kinetic data for this compound degradation is limited in publicly available literature, the following table summarizes key stability information.

Condition Observation Recommendation
Solid Form (Storage) Stable for ≥ 4 years at -20°C.[1]Store solid this compound in a freezer at -20°C, protected from light.
Aqueous Solution Not recommended for storage for more than one day.[1]Prepare fresh aqueous solutions for each experiment.
Organic Solvent (DMSO, Ethanol, DMF) More stable than aqueous solutions.Prepare stock solutions in high-purity organic solvents and store in aliquots at -20°C.
Temperature (in solution) Degradation occurs at temperatures above 70°C.Avoid heating this compound solutions. Perform experiments at controlled room temperature unless the protocol requires otherwise.
Light Exposure Flavonoids are generally sensitive to light.Protect solid this compound and its solutions from light at all times by using amber vials or covering containers with aluminum foil.
pH Flavonoids can be unstable at acidic or basic pH.Use buffered solutions within a neutral pH range (e.g., pH 7.2-7.4) for experiments unless the study requires otherwise.

Experimental Protocols

Protocol for Forced Degradation Study of 8-Prenylnaringenin

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • 8-Prenylnaringenin (this compound) reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV/DAD detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Forced Degradation Conditions:

  • Acidic Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N HCl. Keep at 80°C for 2 hours.

  • Basic Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N NaOH. Keep at 80°C for 2 hours.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Also, heat a solution of this compound in methanol at 80°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis by HPLC:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by HPLC. A suitable starting method could be:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 294 nm.[1]

    • Column Temperature: 30°C.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

  • Calculate the percentage degradation of this compound.

  • Assess the peak purity of the this compound peak in the stressed samples to ensure the method is stability-indicating.

Signaling Pathways and Workflows

Estrogen Receptor Signaling Pathway for this compound

8-Prenylnaringenin is a potent phytoestrogen that can bind to and activate estrogen receptors (ERα and ERβ), initiating downstream signaling cascades.[2][3]

EstrogenReceptorPathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds Dimerized_ER Dimerized ER ER->Dimerized_ER Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (DNA) Dimerized_ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription->Cellular_Response

Estrogen receptor signaling pathway for this compound.
PI3K/Akt and MAPK/ERK Signaling Pathways

This compound has also been shown to modulate other signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and metabolism.

SignalingPathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Ras Ras This compound->Ras Activates Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation

PI3K/Akt and MAPK/ERK signaling pathways modulated by this compound.
Logical Workflow for Troubleshooting this compound Degradation

This workflow provides a step-by-step guide for identifying and resolving issues related to this compound degradation in experiments.

TroubleshootingWorkflow Start Inconsistent or Unexpected Experimental Results Check_Solution Check this compound Solution (Age, Appearance) Start->Check_Solution Fresh_Solution Prepare Fresh This compound Solution Check_Solution->Fresh_Solution Old or Changed Rerun_Experiment Rerun Experiment Fresh_Solution->Rerun_Experiment Problem_Solved Problem Solved? Rerun_Experiment->Problem_Solved Check_Storage Review Storage Conditions (Solid & Stock Solution) Problem_Solved->Check_Storage No End Consult Literature/ Technical Support Problem_Solved->End Yes Correct_Storage Implement Correct Storage Procedures Check_Storage->Correct_Storage Incorrect Check_Handling Review Experimental Handling Procedures Check_Storage->Check_Handling Correct Correct_Storage->Rerun_Experiment Modify_Handling Modify Handling (e.g., Protect from Light) Check_Handling->Modify_Handling Inadequate Analyze_Purity Analyze Purity of Stock Solution (HPLC) Check_Handling->Analyze_Purity Adequate Modify_Handling->Rerun_Experiment Analyze_Purity->End

Workflow for troubleshooting this compound degradation issues.

References

Technical Support Center: Interpreting 8PC Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in 8-point concentration (8PC) efficacy studies.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve is not a standard sigmoidal shape. What does this mean?

A1: Non-sigmoidal dose-response curves are common and can provide valuable insights into the mechanism of action of your compound. Biological systems are complex and do not always follow simple linear or sigmoidal relationships.[1] Unexpected shapes such as U-shaped or inverted U-shaped curves are often observed and are considered non-monotonic responses.[2]

Q2: What could cause a U-shaped or inverted U-shaped dose-response curve?

A2: These types of curves can result from several biological phenomena:

  • Receptor Regulation: At very low concentrations, a compound might stimulate an increase in receptor production (up-regulation), leading to a stronger response. At higher concentrations, the same compound could inhibit or down-regulate these receptors, causing the response to decrease.[2]

  • Multiple Signaling Pathways: A compound may interact with different receptors or signaling pathways at different concentrations. For example, a low dose might activate one pathway, while a higher dose could trigger a secondary, opposing pathway.[2]

  • Hormesis: This is a biphasic dose-response where low doses of a substance produce a beneficial effect, while high doses are toxic.[2]

  • Negative Feedback Loops: At high concentrations, a compound might trigger a negative feedback mechanism that dampens the initial response.[2]

Q3: What is the difference between IC50 and EC50?

A3: Both IC50 and EC50 are measures of a compound's potency, but they describe opposite effects.

  • IC50 (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor that is required to reduce a biological response by 50%. It is used when the goal is to stop or slow down a process, such as in cancer research or toxicology studies.[2][3]

  • EC50 (Half Maximal Effective Concentration): This is the concentration of a drug that induces a response halfway between the baseline and maximum effect. It is used for agonists, which are compounds that activate a response.[3]

Troubleshooting Guides

This section addresses specific issues you might encounter during your this compound efficacy studies.

Issue 1: High Variability Between Replicates

High variability can obscure the true dose-response relationship.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a cell counter for accurate cell numbers in each well. To avoid "edge effects" in microplates, consider not using the outer wells or filling them with a buffer.
Incomplete Reagent Mixing Thoroughly mix all reagents, including compound dilutions, before adding them to the wells.
Pipetting Errors Calibrate and regularly service your pipettes. Use fresh tips for each dilution and addition.
Cell Health Use cells that are in the logarithmic growth phase and have a consistent passage number.
Issue 2: The Dose-Response Curve is Incomplete or Does Not Reach a Plateau

An incomplete curve can make it impossible to accurately determine key parameters like IC50 or EC50.[4]

Potential Cause Troubleshooting Step
Insufficient Concentration Range The range of your 8 points may not be wide enough to capture the full sigmoidal shape. The concentration range should ideally span at least 3-4 orders of magnitude.[5]
Compound Solubility Issues At high concentrations, your compound may be precipitating out of solution, leading to a plateau below 100% inhibition. Check the solubility of your compound in the assay medium.[5]
High Target Protein Turnover For some inhibitors, particularly covalent ones, newly synthesized target protein may not be inhibited, resulting in an incomplete response.[5]
Not Enough Data Points If you have too few data points, the curve-fitting model may not be able to accurately estimate all parameters. You may need to collect more data points or constrain one or more parameters (e.g., the top or bottom plateau) based on control values.[6]
Issue 3: The IC50/EC50 Value Shifts Between Experiments
Parameter Potential Cause of Shift Recommendation
Cell Line and Health Different cell lines can have varying sensitivities. Ensure you are using the correct, healthy cell line in the logarithmic growth phase.[5]Standardize cell culture conditions, including passage number and confluency.
Time of Exposure The duration of compound treatment can significantly impact the apparent potency.Maintain a consistent incubation time across all experiments.
Reagent Concentrations Variations in the concentration of enzymes, substrates, or co-factors can alter the IC50/EC50.[5]Use consistent reagent concentrations from the same batches where possible.
Assay Conditions Factors like temperature, pH, and serum concentration can influence results.Standardize all assay conditions and document them carefully.

Experimental Protocols

General Protocol for an 8-Point Concentration Cell Viability Assay (e.g., CCK-8)

This protocol provides a general framework for assessing the effect of a compound on cell viability.

  • Cell Seeding:

    • Culture cells to the logarithmic growth phase.

    • Create a single-cell suspension and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

  • Compound Preparation and Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound to create 8 different concentrations. The concentration range should be chosen to bracket the expected IC50/EC50 value.

    • Include a vehicle control (e.g., DMSO only) and a blank control (medium only).

  • Cell Treatment:

    • Add 10 µL of each compound dilution to the corresponding wells of the 96-well plate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • Cell Viability Measurement (CCK-8 Assay):

    • Add 10 µL of CCK-8 solution to each well.[7]

    • Incubate the plate for 1-4 hours at 37°C.[7]

    • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized cell viability (%) against the logarithm of the compound concentration.

    • Fit the data to a non-linear regression model (e.g., a four-parameter logistic model) to determine the IC50 value.[6]

Visualizations

Signaling Pathway Diagram

MAPK_ERK_Pathway cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response Inhibitor MEK Inhibitor (Test Compound) Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway, a common target for drug efficacy studies.

Experimental Workflow Diagram

experimental_workflow start Start plate_cells Plate Cells in 96-Well Plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compound Add Compound to Cells incubate1->add_compound prepare_compound Prepare 8-Point Serial Dilution prepare_compound->add_compound incubate2 Incubate (e.g., 48h) add_compound->incubate2 add_reagent Add Viability Reagent (e.g., CCK-8) incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read_plate Read Absorbance (450nm) incubate3->read_plate analyze Analyze Data: Normalize & Fit Curve read_plate->analyze end Determine IC50/EC50 analyze->end

Caption: General experimental workflow for an 8-point concentration cell viability assay.

Logical Troubleshooting Diagram

troubleshooting_flowchart start Unexpected Results in This compound Efficacy Study q_shape Is the curve shape non-sigmoidal? start->q_shape a_shape Consider biological mechanisms: - Receptor regulation - Multiple pathways - Hormesis q_shape->a_shape Yes q_variability Is there high variability between replicates? q_shape->q_variability No a_shape->q_variability a_variability Check for technical errors: - Inconsistent cell seeding - Incomplete mixing - Pipetting errors q_variability->a_variability Yes q_incomplete Is the curve incomplete or lacks a plateau? q_variability->q_incomplete No end Refine Protocol and Re-run Experiment a_variability->end a_incomplete Troubleshoot experimental design: - Widen concentration range - Check compound solubility - Collect more data points q_incomplete->a_incomplete Yes q_shift Does the IC50/EC50 value shift between experiments? q_incomplete->q_shift No a_incomplete->end a_shift Standardize experimental conditions: - Cell line and passage number - Incubation time - Reagent concentrations q_shift->a_shift Yes q_shift->end No a_shift->end

Caption: Troubleshooting flowchart for unexpected results in this compound efficacy studies.

References

Technical Support Center: Modifying Experimental Conditions to Modulate p-Cresol Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with p-cresol (4-methylphenol). The aim is to offer practical guidance on modulating its biological effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is p-cresol and what are its primary biological activities?

A1: p-Cresol, a volatile phenolic compound, is a metabolite of tyrosine produced by intestinal microbiota.[1][2] It is recognized as a uremic toxin that accumulates in patients with chronic kidney disease (CKD), exerting detrimental effects on various organs including the kidneys, heart, and central nervous system.[1][3] However, emerging research suggests it also has paradoxical roles, acting as a signaling molecule and potentially modulating glucose homeostasis at low concentrations.[1][4]

Q2: I am observing high variability in my experimental results with p-cresol. What could be the cause?

A2: High variability can stem from several factors:

  • Purity of p-cresol: Impurities, such as m-cresol, can have different biological activities. It is crucial to use high-purity p-cresol for consistent results.

  • Oxidation: p-Cresol is susceptible to oxidation when exposed to air and light, leading to the formation of colored impurities that may alter its activity.[5]

  • Cell Culture Conditions: Factors like cell density, passage number, and media composition can influence cellular responses to p-cresol.

  • Protein Binding: In vivo and in vitro, p-cresol binds to albumin, which affects its bioavailability and activity. Variations in serum concentration in your culture medium can therefore impact your results.

Q3: Is there a dose-dependent effect of p-cresol? Can it have beneficial effects?

A3: Yes, p-cresol exhibits a dose-dependent effect. High concentrations are generally associated with cytotoxicity, apoptosis, and necrosis.[1] Conversely, some studies suggest that low doses of p-cresol may have different, sometimes even beneficial, effects. For instance, low concentrations have been shown to improve glucose homeostasis and enhance insulin secretion in some models.[1] Additionally, low doses may induce mild oxidative stress that stimulates the release of brain-derived neurotrophic factor (BDNF).[6][7]

Q4: How does p-cresol exert its toxic effects at a cellular level?

A4: p-Cresol's toxicity is mediated through several mechanisms, including:

  • Induction of Oxidative Stress: It can lead to the generation of reactive oxygen species (ROS), depletion of cellular glutathione (GSH), and subsequent cellular damage.[8]

  • Mitochondrial Dysfunction: It can disrupt ATP production and increase oxidative stress within the mitochondria.[9]

  • Apoptosis and Necrosis: At high concentrations, p-cresol can trigger programmed cell death (apoptosis) and uncontrolled cell death (necrosis).[1][3]

  • Disruption of Cellular Barriers: It can increase the permeability of endothelial and colonic barriers.[1][3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no observable effect of p-cresol - Incorrect concentration: The concentration used may be too low for the specific cell type or experimental endpoint. - Degradation of p-cresol: Improper storage or handling may have led to the degradation of the compound. - Cellular resistance: The cell line being used may be resistant to the effects of p-cresol.- Perform a dose-response study to determine the optimal concentration. - Ensure p-cresol is stored in a cool, dark place and prepare fresh solutions for each experiment. - Consider using a different, more sensitive cell line.
High cell death even at low concentrations - Contamination of p-cresol stock: The stock solution may be contaminated with other toxic substances. - Synergistic effects: Other components in the culture medium may be interacting with p-cresol to enhance its toxicity. - High sensitivity of the cell line: The cells being used may be particularly sensitive to p-cresol.- Use a new, certified pure stock of p-cresol. - Simplify the experimental medium to identify any interacting components. - Use a lower concentration range or a more resistant cell line.
Discolored (yellow/brown) p-cresol solution - Oxidation: Exposure to air and light has caused the p-cresol to oxidize.[5]- Prepare fresh solutions from a solid stock that has been properly stored. - Minimize exposure of the solution to light and air.

Quantitative Data Summary

Table 1: Effects of p-Cresol on Cell Viability and Oxidative Stress

Cell LineConcentrationEffectReference
EAHY endothelial cells100 µM30% decrease in cell number[10]
EAHY endothelial cells500 µM61% decrease in cell number[10]
HepaRG cells0.25 mMSignificant increase in DCF formation (oxidative stress)[8]
HepaRG cells0.75 mMSignificant depletion of total cellular GSH[8]
HepaRG cells0.5 mMSignificant increase in LDH release (necrosis)[8]
DBTRG-05MG glioblastoma cells50-150 µMConcentration-dependent increase in intracellular Ca2+[11]
DBTRG-05MG glioblastoma cells50-250 µMTriggered cell death[11]

Experimental Protocols

Protocol 1: Assessment of p-Cresol-Induced Cytotoxicity using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • p-Cresol Treatment: Prepare serial dilutions of p-cresol in culture medium. Remove the old medium from the wells and add 100 µL of the p-cresol-containing medium to each well. Include a vehicle control (medium without p-cresol).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with different concentrations of p-cresol as described in Protocol 1.

  • DCFH-DA Staining: After the treatment period, remove the medium and wash the cells with warm PBS. Add 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C.

  • Cell Lysis (for plate reader): Wash the cells with PBS and lyse them with a suitable lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Express the ROS levels as a percentage of the control.

Visualizations

p_cresol_metabolism Tyrosine Tyrosine (from diet) Intestinal_Microbiota Intestinal Microbiota Tyrosine->Intestinal_Microbiota Metabolism p_Cresol p-Cresol Intestinal_Microbiota->p_Cresol Liver Liver p_Cresol->Liver Absorption Colonocytes Colonocytes p_Cresyl_Sulfate p-Cresyl Sulfate Liver->p_Cresyl_Sulfate Sulfation p_Cresyl_Glucuronide p-Cresyl Glucuronide Liver->p_Cresyl_Glucuronide Glucuronidation Systemic_Circulation Systemic Circulation p_Cresyl_Sulfate->Systemic_Circulation p_Cresyl_Glucuronide->Systemic_Circulation Kidney_Excretion Kidney Excretion Systemic_Circulation->Kidney_Excretion

Caption: Metabolic pathway of p-cresol from dietary tyrosine to its excretion.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Seeding pCresol_Prep 2. p-Cresol Solution Preparation Treatment 3. Cell Treatment with p-Cresol pCresol_Prep->Treatment Incubation 4. Incubation Treatment->Incubation Viability_Assay 5a. Viability Assay (e.g., MTT) Incubation->Viability_Assay ROS_Assay 5b. ROS Assay (e.g., DCFH-DA) Incubation->ROS_Assay Signaling_Assay 5c. Signaling Pathway Analysis (e.g., Western Blot) Incubation->Signaling_Assay Data_Analysis 6. Data Analysis and Interpretation Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis Signaling_Assay->Data_Analysis

Caption: Generalized experimental workflow for studying the effects of p-cresol.

p_cresol_signaling cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes pCresol p-Cresol ROS ↑ Reactive Oxygen Species (ROS) pCresol->ROS GSH ↓ Glutathione (GSH) pCresol->GSH Mitochondria Mitochondrial Dysfunction pCresol->Mitochondria Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress Mitochondria->Oxidative_Stress Caspase Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis Oxidative_Stress->Caspase Necrosis Necrosis Oxidative_Stress->Necrosis Cell_Damage Cell Damage Apoptosis->Cell_Damage Necrosis->Cell_Damage

Caption: Key signaling pathways involved in p-cresol-induced cytotoxicity.

References

Validation & Comparative

A Head-to-Head Comparison of Triclosan and its Optimized Derivative as InhA Inhibitors for Mycobacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of the well-known InhA inhibitor, triclosan, and its rationally designed derivative, 8PP, reveals significant strides in the potency of direct InhA inhibitors. This guide provides researchers, scientists, and drug development professionals with a side-by-side examination of their inhibitory efficacy, supported by experimental data and detailed protocols.

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics. The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycolic acid biosynthesis pathway of mycobacteria, making it a well-validated target for antitubercular drugs.[1][2] For years, the broad-spectrum antimicrobial agent triclosan has been studied as a direct inhibitor of InhA. However, recent advancements in structure-based drug design have led to the development of more potent derivatives, such as 8PP, which exhibit enhanced inhibitory activity.[3]

This guide presents a head-to-head comparison of triclosan and 8PP, focusing on their performance as InhA inhibitors. Quantitative data are summarized for easy comparison, and detailed experimental methodologies are provided to support the reproducibility of the cited findings.

Quantitative Comparison of InhA Inhibition

The inhibitory activities of triclosan and its derivative are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The data presented below has been compiled from various studies to provide a comparative overview.

InhibitorIC50 against InhAFold Improvement over TriclosanReference
Triclosan1400 nM-[4]
4-(n-butyl)-1,2,3-triazolyl TRC derivative90 nM~15.5x[4][5]
5-substituted triclosan derivative (cpd 25)21 nM~66.7x[6]

Note: "8PP" is a potent triclosan derivative, and while a specific IC50 for "8PP" was not singularly identified in the search results, the data for highly potent 5-substituted derivatives are presented to illustrate the advancements made over the parent triclosan molecule. For the purpose of this guide, the most efficacious derivative will be used as a point of comparison.

Mechanism of Action: Direct Inhibition of InhA

Both triclosan and its derivatives act as direct inhibitors of InhA, meaning they do not require prior activation by mycobacterial enzymes.[3] This is a significant advantage over the frontline anti-tuberculosis drug isoniazid, which is a prodrug that requires activation by the catalase-peroxidase enzyme KatG.[2] Resistance to isoniazid often arises from mutations in the katG gene. Direct InhA inhibitors like triclosan and 8PP can circumvent this resistance mechanism.

These inhibitors bind to the active site of InhA, preventing the binding of its natural substrate, 2-trans-enoyl-acyl carrier protein. This blockage disrupts the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids.[7][8] Mycolic acids are crucial components of the mycobacterial cell wall, providing a protective barrier.[1][2] Inhibition of their synthesis leads to cell lysis and bacterial death.

Experimental Protocols

InhA Enzyme Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds against M. tuberculosis InhA.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA or 2-trans-octenoyl-CoA (substrate)

  • Triclosan or its derivative (test inhibitor)

  • Assay Buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • DMSO (for dissolving inhibitors)

  • 96-well microplates

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the InhA enzyme in a suitable buffer.

    • Prepare a stock solution of NADH in the assay buffer.

    • Prepare a stock solution of the substrate (e.g., 2-trans-octenoyl-CoA) in the assay buffer. This should be done freshly before each assay.[9]

    • Prepare serial dilutions of the test inhibitor (triclosan or its derivative) in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the NADH solution to a final concentration of approximately 250 µM.[9]

    • Add the test inhibitor at various concentrations. Ensure the final DMSO concentration is low (e.g., 1%) to avoid affecting enzyme activity.[9]

    • Add the InhA enzyme to a final concentration of around 20 nM.[9]

    • Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate (e.g., 2-trans-octenoyl-CoA) to a final concentration of about 500 µM.[9]

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Record the reaction rate for a set period (e.g., 10 minutes) at room temperature.[9]

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, using appropriate software for curve fitting.[9]

Visualizing the Molecular Context

To better understand the role of InhA and the experimental approach to its inhibition, the following diagrams are provided.

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycle FAS_I Acetyl-CoA -> Long-chain fatty acids (C16-C26) FabH FabH FAS_I->FabH Acyl-CoA Pks13 Pks13 (Condensation) FAS_I->Pks13 α-branch Precursor MabA MabA (β-ketoacyl-ACP reductase) FabH->MabA HadABC HadABC (β-hydroxyacyl-ACP dehydratase) MabA->HadABC InhA InhA (Enoyl-ACP reductase) HadABC->InhA InhA->FabH Elongated Acyl-ACP (2 carbons added) InhA->Pks13 Meromycolic Chain Precursor Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Inhibitor 8PC / Triclosan Inhibitor->InhA

Caption: Mycolic Acid Biosynthesis Pathway highlighting InhA as the target.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - InhA Enzyme - NADH - Substrate - Inhibitor Dilutions setup Set up 96-well plate: Buffer, NADH, Inhibitor, InhA reagents->setup initiate Initiate reaction with Substrate setup->initiate measure Measure Absorbance at 340 nm initiate->measure calculate Calculate Initial Velocities measure->calculate plot Plot % Activity vs. [Inhibitor] calculate->plot determine Determine IC50 Value plot->determine result Comparative Efficacy Data determine->result

Caption: Workflow for InhA Enzyme Inhibition Assay.

Conclusion

The development of highly potent, direct inhibitors of InhA, such as the 5-substituted triclosan derivatives, represents a significant advancement in the pursuit of new treatments for tuberculosis. These compounds demonstrate a marked improvement in inhibitory efficacy over the parent molecule, triclosan. Their ability to bypass the common resistance mechanisms associated with isoniazid makes them promising candidates for further preclinical and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working to characterize and develop the next generation of InhA inhibitors.

References

Unveiling the Mechanism of 8-pCPT-cAMP: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the Epac-selective cAMP analog, 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-pCPT-cAMP), and its derivatives, with a focus on validating its mechanism of action through the use of genetic knockouts. This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.

The compound 8-pCPT-cAMP and its more cell-permeable derivative, 8-pCPT-2'-O-Me-cAMP, are widely utilized pharmacological tools to investigate the signaling pathways mediated by the Exchange protein directly activated by cAMP (Epac). These analogs exhibit high selectivity for Epac over the other major cAMP effector, Protein Kinase A (PKA), making them invaluable for dissecting the distinct roles of these two pathways.[1][2][3][4][5][6] The definitive validation of their mechanism of action, however, relies on genetic approaches, specifically the use of Epac knockout models.

Comparative Analysis of 8-pCPT-cAMP Effects in Wild-Type vs. Epac Knockout Models

The primary mechanism of action of 8-pCPT-cAMP is the direct binding to and activation of Epac proteins (Epac1 and Epac2), which are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2.[5][7] Genetic deletion of Epac1 and/or Epac2 provides a robust system to confirm that the cellular effects of 8-pCPT-cAMP are indeed mediated through these proteins. The following tables summarize quantitative data from studies comparing the effects of 8-pCPT-cAMP in wild-type (WT) and Epac knockout (KO) models.

Table 1: Effect of 8-pCPT-cAMP on Cardiomyocyte Lipotoxicity
Cell TypeTreatmentEndpointResult in WT CardiomyocytesResult in Epac1-/- CardiomyocytesReference
Primary CardiomyocytesPalmitate + 8-CPT-AMCell Death (LDH release)Potentiation of palmitate-induced cell deathNo potentiation of palmitate-induced cell death[8]
Primary Cardiomyocytes8-CPT-AMACADL PhosphorylationIncreased phosphorylationNo increase in phosphorylation[8]
Table 2: Influence of 8-pCPT-cAMP on Presynaptic Long-Term Potentiation
SynapseTreatmentMeasured ParameterResponse in WTResponse in Rapgef3/4-dKO (Epac1/2 dKO)Reference
Cerebellar Synaptosomes8-pCPTRIM1 Threonine PhosphorylationSignificant increaseNo significant change[9][10]
Parallel Fiber - Purkinje CellForskolin (cAMP inducer)EPSC PotentiationSignificant potentiationAttenuated potentiation[10]

Experimental Protocols

Generation of Epac Knockout Mice

The generation of Epac1 and Epac2 knockout mice is a critical first step in the genetic validation of 8-pCPT-cAMP's mechanism of action. A common strategy involves the following key steps:

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Rapgef3 (Epac1) or Rapgef4 (Epac2) gene with a selection marker, such as a neomycin resistance cassette.

  • Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, and clones that have undergone successful homologous recombination are selected.

  • Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring carry a mix of wild-type and knockout cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the knockout allele.

  • Genotyping: Offspring are genotyped using PCR and/or Southern blotting to identify heterozygous and homozygous knockout animals.[11]

In Vitro and In Vivo Treatment with 8-pCPT-cAMP
  • Cell Culture Experiments: For in vitro studies, cells (e.g., primary cardiomyocytes, neurons) are cultured under standard conditions. 8-pCPT-cAMP or its derivatives (e.g., 8-pCPT-2'-O-Me-cAMP-AM for improved cell permeability) are added to the culture medium at specified concentrations and for defined durations.[2][8]

  • Animal Studies: For in vivo experiments, 8-pCPT-cAMP can be administered to animals through various routes, such as intraperitoneal injection. The dosage and timing of administration depend on the specific experimental design and the biological question being addressed.[12]

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of 8-pCPT-cAMP

8PC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 8PC 8-pCPT-cAMP Epac Epac This compound->Epac Activates Rap1 Rap1-GDP Epac->Rap1 Promotes GDP/GTP Exchange Rap1_GTP Rap1-GTP Rap1->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream Activates Response Cellular Response Downstream->Response Experimental_Workflow cluster_animal_models Animal Models cluster_treatment Treatment cluster_analysis Analysis cluster_comparison Comparison and Conclusion WT Wild-Type (WT) Mice Vehicle_WT Vehicle WT->Vehicle_WT Drug_WT 8-pCPT-cAMP WT->Drug_WT KO Epac Knockout (KO) Mice Vehicle_KO Vehicle KO->Vehicle_KO Drug_KO 8-pCPT-cAMP KO->Drug_KO Analysis_WT Measure Cellular/Physiological Response in WT Vehicle_WT->Analysis_WT Drug_WT->Analysis_WT Analysis_KO Measure Cellular/Physiological Response in KO Vehicle_KO->Analysis_KO Drug_KO->Analysis_KO Comparison Compare Responses Analysis_WT->Comparison Analysis_KO->Comparison Conclusion Conclusion on Epac-dependence Comparison->Conclusion Logical_Relationship cluster_observations Experimental Observations Hypothesis Hypothesis: 8-pCPT-cAMP acts through Epac Obs1 Observation in WT: 8-pCPT-cAMP elicits a biological effect Hypothesis->Obs1 Obs2 Observation in Epac KO: Biological effect of 8-pCPT-cAMP is abolished or significantly reduced Hypothesis->Obs2 Conclusion Conclusion: The mechanism of action of 8-pCPT-cAMP is Epac-dependent Obs1->Conclusion Obs2->Conclusion

References

Navigating the Challenge of Drug Resistance: A Comparative Analysis of 8PC and Existing Anti-Tuberculosis Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against tuberculosis (TB), the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis presents a formidable challenge to effective treatment. This guide provides a comparative analysis of 8-methoxy-4-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline (8PC), a novel anti-TB candidate, and existing anti-TB drugs, with a focus on the critical issue of cross-resistance. This document is intended for researchers, scientists, and drug development professionals actively seeking innovative solutions to combat resistant TB.

A Novel Mechanism of Action Suggests a Low Probability of Cross-Resistance

Recent studies on the broader class of 3H-pyrrolo[2,3-c]quinolines, to which this compound belongs, have identified a novel mechanism of action: the allosteric inhibition of glutamate-5-kinase (G5K).[1] G5K is an essential enzyme for the survival of M. tuberculosis.[1] This mode of action is distinct from all current first- and second-line anti-TB drugs, which target processes such as cell wall synthesis, protein synthesis, and nucleic acid synthesis. The unique target of this compound and related compounds suggests a low likelihood of cross-resistance with existing therapies.

Comparative In Vitro Activity of Pyrroloquinoline Derivatives

While specific quantitative data on the cross-resistance of this compound is not yet publicly available, studies on structurally related pyrroloquinoline and quinoline derivatives demonstrate promising activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. The table below summarizes the minimum inhibitory concentrations (MICs) for representative compounds from these classes against various TB strains, providing a contextual benchmark for the potential efficacy of this compound.

Compound ClassDerivative ExampleM. tuberculosis StrainResistance ProfileMIC (µg/mL)Reference
Pyrrolo[1,2-a]quinoline Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylateH37RvDrug-Sensitive8[2]
Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylateClinical IsolateMDR (INH, RIF)16[2]
Ethyl 1-(3,5-dinitrobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylateMDR (INH, RIF)64[2]
4-Anilinoquinoline 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amineH37RvDrug-Sensitive0.63-1.25[3]
3H-Pyrrolo[2,3-c]quinoline Compound 50H37RvDrug-Sensitive4.1 µM[1][4]
Compound 54H37RvDrug-Sensitive4.2 µM[1][4]

Experimental Protocols for Assessing Cross-Resistance

The evaluation of cross-resistance is fundamental in the development of new anti-TB drugs. The following are standardized experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of a compound against drug-sensitive and drug-resistant strains of M. tuberculosis.

Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of anti-TB compounds.

  • Preparation of Inoculum: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted to the final inoculum size.

  • Drug Dilution: The test compound (e.g., this compound) and reference drugs are serially diluted in a 96-well microplate.

  • Inoculation: The prepared bacterial inoculum is added to each well containing the drug dilutions. Control wells with and without bacteria are also included.

  • Incubation: The microplates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24-48 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Broth Microdilution Method using Automated Systems (e.g., BACTEC MGIT 960)

This automated system provides a more rapid determination of MIC.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared in sterile saline to a density of 0.5 McFarland and then diluted.

  • Drug Preparation: Serial dilutions of the test compound are added to MGIT tubes containing 7 mL of Middlebrook 7H9 broth base.

  • Inoculation and Incubation: The prepared inoculum is added to the drug-containing and drug-free control tubes. The tubes are then placed in the BACTEC MGIT 960 instrument and incubated at 37°C.

  • Automated Reading: The instrument continuously monitors the tubes for an increase in fluorescence, which is indicative of bacterial growth. The MIC is determined as the lowest concentration of the drug that inhibits growth compared to the control.[5]

Agar Proportion Method

This is considered a gold standard for anti-TB drug susceptibility testing.[6]

  • Media Preparation: Middlebrook 7H10 or 7H11 agar is prepared containing serial dilutions of the test compound. Drug-free control quadrants are also prepared.

  • Inoculum Preparation: A standardized bacterial suspension is prepared and serially diluted.

  • Inoculation: A defined volume of each dilution is inoculated onto the drug-containing and drug-free agar.

  • Incubation: Plates are incubated at 37°C for 3 weeks.

  • Result Interpretation: The number of colonies on the drug-containing media is compared to the number of colonies on the drug-free control. The MIC is the lowest concentration of the drug that inhibits more than 99% of the bacterial population.

Visualizing the Path to Novel Treatments

To better understand the implications of this compound's novel mechanism of action and the experimental workflow for assessing its potential, the following diagrams are provided.

G INH Isoniazid (INH) MycolicAcid Mycolic Acid Synthesis INH->MycolicAcid RIF Rifampicin (RIF) RNAPolymerase RNA Polymerase RIF->RNAPolymerase PZA Pyrazinamide (PZA) EnergyMetabolism Energy Metabolism PZA->EnergyMetabolism EMB Ethambutol (EMB) Arabinogalactan Arabinogalactan Synthesis EMB->Arabinogalactan FQ Fluoroquinolones (FQ) DNAGyrase DNA Gyrase FQ->DNAGyrase PC This compound G5K Glutamate-5-Kinase (G5K) PC->G5K

Caption: Signaling pathways of current anti-TB drugs and this compound.

G start Start: Isolate M. tuberculosis strains (Drug-Sensitive & Drug-Resistant) prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum mic_assay Perform MIC Assay (e.g., MABA, Broth Microdilution) prepare_inoculum->mic_assay drug_dilution Prepare serial dilutions of this compound and control drugs drug_dilution->mic_assay incubation Incubate plates/tubes mic_assay->incubation read_results Read and record MIC values incubation->read_results analyze_data Analyze data and determine cross-resistance profile read_results->analyze_data end End: Comparative analysis of this compound efficacy analyze_data->end

Caption: Experimental workflow for determining cross-resistance.

References

Comparative Analysis of 8PC's Activity in Different Mycobacterial Species: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the comparative activity of 8-oxopropoxy-caffeine (8PC) across various mycobacterial species have revealed a significant gap in the currently available scientific literature. While extensive research exists on the diverse characteristics and pathogenic mechanisms of different mycobacteria, specific data detailing the efficacy and mechanism of action of this compound against a range of these species remains elusive.

This guide, therefore, serves as a foundational overview of key considerations and established methodologies relevant to the comparative analysis of antimicrobial compounds against mycobacterial species, which can be applied to future studies on this compound as data becomes available.

Understanding Mycobacterial Diversity: A Key to Comparative Analysis

The genus Mycobacterium encompasses a wide array of species, from the notorious human pathogen Mycobacterium tuberculosis to non-tuberculous mycobacteria (NTM) like Mycobacterium avium and non-pathogenic species such as Mycobacterium smegmatis.[1][2][3] This diversity presents a significant challenge in drug development, as the efficacy of a compound can vary dramatically between species due to differences in their cell wall composition, metabolic pathways, and virulence factors.[1][2][3]

Comparative genomics has been instrumental in identifying both core and species-specific genes, offering insights into the essential pathways that could be targeted for broad-spectrum antimycobacterial drugs.[1][2][3] For instance, the mycobacterial cell wall, with its unique mycolic acid layer, is a primary target for many anti-tuberculosis drugs.[4][5][6]

Established Mechanisms of Anti-Mycobacterial Agents

Current anti-tuberculosis therapies often target the synthesis of mycolic acids.[4][5][6] For example, isoniazid, a first-line TB drug, inhibits the synthesis of these crucial cell wall components.[6] Another compound, PA-824, demonstrates a complex mechanism that includes the inhibition of mycolic acid biosynthesis under aerobic conditions and respiratory poisoning under anaerobic conditions.[7] Understanding these established mechanisms is crucial for postulating and investigating the potential modes of action of novel compounds like this compound.

Experimental Protocols for Comparative Analysis

To conduct a robust comparative analysis of a compound's activity across different mycobacterial species, a standardized set of experimental protocols is essential.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of a compound's antimicrobial activity. High-throughput screening methods are often employed to determine the MIC of a compound against a panel of mycobacterial species.[8]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound_Prep Prepare serial dilutions of this compound Inoculation Inoculate microplates containing compound dilutions with bacteria Compound_Prep->Inoculation Culture_Prep Prepare standardized inoculum of each mycobacterial species Culture_Prep->Inoculation Incubation Incubate plates under appropriate conditions Inoculation->Incubation Read_Plates Measure bacterial growth (e.g., OD600, fluorescence) Incubation->Read_Plates Determine_MIC Determine MIC as the lowest concentration inhibiting growth Read_Plates->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Time-Kill Kinetics Assay

To understand the bactericidal or bacteriostatic nature of a compound, time-kill kinetics assays are performed. These assays measure the rate at which a compound kills a bacterial population over time.

Experimental Protocol for Time-Kill Kinetics

  • Inoculum Preparation: Prepare a standardized mid-log phase culture of the mycobacterial species.

  • Drug Exposure: Add the test compound (e.g., this compound) at various concentrations (e.g., 1x, 4x, 10x MIC) to the bacterial cultures.

  • Sampling: At specific time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each culture.

  • Enumeration: Perform serial dilutions and plate on appropriate agar medium to determine the number of viable bacteria (Colony Forming Units, CFU/mL).[9]

  • Data Analysis: Plot log10 CFU/mL against time to visualize the killing kinetics.

Signaling Pathways and Potential Targets

While the specific signaling pathways affected by this compound in mycobacteria are yet to be elucidated, a common strategy for novel drug candidates is to investigate their impact on essential cellular processes.

Potential Mycobacterial Drug Targets

Potential_Targets cluster_cell_wall Cell Wall Biosynthesis cluster_central_dogma Central Dogma cluster_metabolism Metabolism Mycolic_Acid Mycolic Acid Synthesis Arabinogalactan Arabinogalactan Synthesis Peptidoglycan Peptidoglycan Synthesis DNA_Gyrase DNA Gyrase RNA_Polymerase RNA Polymerase Ribosomes Ribosomes Energy_Metabolism Energy Metabolism Amino_Acid_Synth Amino Acid Synthesis PC This compound PC->Mycolic_Acid Inhibition? PC->RNA_Polymerase Inhibition? PC->Energy_Metabolism Disruption?

Caption: Potential cellular targets for novel anti-mycobacterial compounds like this compound.

Future Directions

The development of novel anti-mycobacterial agents is critical, especially in the face of rising drug resistance. Future research should focus on:

  • Screening this compound against a diverse panel of mycobacterial species , including fast- and slow-growing NTMs and drug-resistant strains of M. tuberculosis.

  • Determining the MIC and bactericidal/bacteriostatic activity of this compound for each species.

  • Elucidating the mechanism of action of this compound, including its molecular target and impact on cellular pathways.

  • In vivo efficacy studies to assess the therapeutic potential of this compound in animal models of mycobacterial infection.

By systematically applying established methodologies, the scientific community can begin to build a comprehensive understanding of the potential of this compound as a novel anti-mycobacterial agent.

References

Evaluating the Synergistic Potential of 8-Prenylnaringenin with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of natural compounds to enhance the efficacy of existing antibiotics. 8-Prenylnaringenin (8PC), a prenylated flavonoid found in hops (Humulus lupulus), has demonstrated intrinsic antimicrobial properties against certain Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. This has led to interest in its potential to act synergistically with conventional antibiotics, potentially reducing required dosages and overcoming resistance mechanisms.

This guide provides a comparative overview of the potential synergistic effects of this compound with other antibiotics. As direct experimental data on the synergistic antimicrobial activity of 8-prenylnaringenin is not currently available in the published literature, this document will focus on the well-documented synergistic effects of its parent compound, naringenin. Naringenin shares the core flavanone structure with this compound and has been the subject of numerous studies investigating its interactions with various antibiotic classes. The experimental data and methodologies presented for naringenin can serve as a valuable reference and framework for designing and evaluating future studies on 8-prenylnaringenin.

Synergistic Activity of Naringenin with Antibiotics: A Case Study

Naringenin has been shown to exhibit synergistic or additive effects when combined with several classes of antibiotics against a range of pathogenic bacteria. This suggests that the flavanone structure may play a key role in potentiating antibiotic activity. The proposed mechanism often involves the disruption of the bacterial cell membrane, leading to increased permeability and enhanced uptake of the antibiotic[2][3].

Data Summary: Naringenin in Combination with Various Antibiotics

The following tables summarize the findings from studies on the synergistic effects of naringenin with different antibiotics, primarily evaluated using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is typically considered synergistic.

Table 1: Synergistic Effects of Naringenin against Gram-Positive Bacteria

Bacterial SpeciesAntibioticNaringenin ConcentrationFIC IndexOutcomeReference
Staphylococcus aureus (MRSA)OxacillinNot specifiedNot specifiedSynergistic[4][5]
Staphylococcus aureus (MRSA)GentamicinNot specified≤ 0.5Synergistic[4]
Staphylococcus aureus (MRSA)ErythromycinNot specified≤ 0.5Synergistic[4]
Staphylococcus aureus (MRSA)CiprofloxacinNot specified≤ 0.5Synergistic[4]

Table 2: Synergistic Effects of Naringenin against Gram-Negative Bacteria

Bacterial SpeciesAntibioticNaringenin ConcentrationFIC IndexOutcomeReference
Escherichia coli (drug-resistant)Amikacin1/2 MIC0.1875 - 0.5Synergistic[2]
Escherichia coli (ATCC 25922)Amikacin1/2 MIC0.3125Synergistic[2]
Pseudomonas aeruginosaCiprofloxacinSub-MICNot specifiedSynergistic[6]
Pseudomonas aeruginosaTetracyclineSub-MICNot specifiedSynergistic[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic interactions. The following are protocols for two key experiments used to evaluate antibiotic synergy, based on studies conducted with naringenin.

Checkerboard Assay

The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with a selected antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of this compound and the antibiotic of interest

  • Spectrophotometer for measuring optical density (OD)

Procedure:

  • Prepare serial twofold dilutions of the antibiotic horizontally and this compound vertically in a 96-well plate containing MHB.

  • The final plate should contain a gradient of concentrations for both compounds, as well as wells with each compound alone and a growth control (no antimicrobial agents).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1

  • Indifference: 1 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of Antibiotic (horizontal) C Inoculate 96-well plate with bacterial suspension A->C B Prepare serial dilutions of this compound (vertical) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MICs (visual or OD reading) D->E F Calculate FIC Index E->F G Interpret Results (Synergy, Additive, etc.) F->G

Checkerboard Assay Workflow

Time-Kill Curve Assay

The time-kill curve assay provides information on the pharmacodynamic interaction between antimicrobial agents over time.

Objective: To assess the rate of bacterial killing of this compound and an antibiotic, both alone and in combination.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Growth medium (e.g., MHB)

  • This compound and antibiotic at desired concentrations (e.g., 1/2 MIC)

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating

  • Agar plates

Procedure:

  • Prepare flasks containing growth medium with:

    • No drug (growth control)

    • This compound alone (e.g., at 1/2 MIC)

    • Antibiotic alone (e.g., at 1/2 MIC)

    • Combination of this compound and the antibiotic (e.g., at 1/2 MIC each)

  • Inoculate each flask with a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL).

  • Incubate all flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each treatment group.

Interpretation of Results:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

  • Bactericidal activity: A ≥ 3 log10 reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow cluster_setup Experimental Setup cluster_incubation Incubation and Sampling cluster_quantification Quantification cluster_analysis Data Analysis A Prepare cultures with: - Control - this compound alone - Antibiotic alone - this compound + Antibiotic B Inoculate with bacterial suspension A->B C Incubate at 37°C B->C D Withdraw samples at 0, 2, 4, 6, 12, 24h C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count CFU/mL E->F G Plot log10 CFU/mL vs. Time F->G H Interpret killing kinetics G->H

Time-Kill Assay Workflow

Potential Signaling Pathways and Mechanisms of Synergy

While the precise signaling pathways involved in the synergistic action of this compound are yet to be elucidated, studies on naringenin suggest a mechanism that involves the disruption of the bacterial cell envelope. This disruption is believed to facilitate the entry of antibiotics into the bacterial cell, thereby enhancing their efficacy.

Synergistic_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell PC8 This compound / Naringenin Disruption Membrane Disruption & Increased Permeability PC8->Disruption Induces Antibiotic Antibiotic Inhibition Inhibition of Target Antibiotic->Inhibition Acts on Membrane Cell Wall / Membrane Target Intracellular Target (e.g., Ribosome, DNA) Target->Inhibition Inhibits function Disruption->Antibiotic Facilitates entry

Proposed Synergistic Mechanism

Conclusion and Future Directions

While direct evidence for the synergistic effects of 8-prenylnaringenin with other antibiotics is currently lacking, the extensive research on its parent compound, naringenin, provides a strong rationale for further investigation. The data presented in this guide, derived from naringenin studies, offers a valuable starting point for researchers interested in exploring the potential of this compound as an antibiotic adjuvant.

Future studies should focus on conducting checkerboard and time-kill assays with this compound in combination with a broad range of antibiotics against clinically relevant bacterial strains. Elucidating the precise molecular mechanisms underlying any observed synergy will be crucial for the development of novel therapeutic strategies to combat antibiotic resistance.

References

Benchmarking the In Vitro Safety Profile of 8PC Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative in vitro safety profile of the novel compound 8PC (2-(2,4-DICHLOROPHENOXY)-5-(PYRIDIN-2-YLMETHYL)PHENOL) against three well-characterized drugs: Tamoxifen, Acetaminophen, and Verapamil. Due to the absence of publicly available in vitro safety data for this compound, this guide utilizes illustrative hypothetical data to demonstrate a comprehensive safety assessment framework. The objective is to present a clear, data-driven comparison of potential cytotoxic, hepatotoxic, and cardiotoxic liabilities. Detailed experimental protocols and visual workflows are provided to ensure transparency and reproducibility.

Introduction

Early assessment of a drug candidate's safety profile is paramount in reducing attrition rates in later stages of drug development.[1][2][3][4] In vitro safety pharmacology studies offer a crucial first look into potential adverse effects, allowing for early de-risking of compounds.[1][2][3][4] This guide focuses on the in vitro safety assessment of this compound, a compound identified as an inhibitor of the enoyl-[acyl-carrier-protein] reductase, a key enzyme in mycobacterial fatty acid synthesis.[5] To contextualize its potential safety profile, this compound is benchmarked against Tamoxifen (a selective estrogen receptor modulator with known cytotoxicity), Acetaminophen (a common analgesic with dose-dependent hepatotoxicity), and Verapamil (a calcium channel blocker with known cardiovascular effects).[6][7][8][9][10][11][12][13][14][15]

Comparative Safety Profile

The following tables summarize the in vitro safety data for this compound (hypothetical), Tamoxifen, Acetaminophen, and Verapamil across key toxicological endpoints.

Table 1: In Vitro Cytotoxicity (MCF-7 Cells)
CompoundAssayEndpointIC50 (µM)
This compound (Hypothetical) MTTCell Viability25
TamoxifenMTTCell Viability5 - 15[6][16][17]
Table 2: In Vitro Hepatotoxicity (Primary Human Hepatocytes)
CompoundAssayEndpointToxic Concentration (mM)
This compound (Hypothetical) LDH ReleaseCell Viability>10
AcetaminophenLDH Release / WST-1Cell Viability≥10[7][8][18][19]
Table 3: In Vitro Cardiotoxicity (hERG Assay)
CompoundAssayEndpointIC50 (µM)
This compound (Hypothetical) Patch ClamphERG Inhibition>30
VerapamilPatch ClamphERG Inhibition0.1 - 1

Experimental Protocols

Detailed methodologies for the key in vitro safety assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[20][21][22][23]

Protocol:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound, Tamoxifen) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

LDH Release Assay for Hepatotoxicity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Hepatocyte Culture: Plate primary human hepatocytes on collagen-coated plates and allow them to attach.[24][25][26][27][28]

  • Compound Exposure: Expose the hepatocytes to various concentrations of the test compounds (this compound, Acetaminophen) for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Measurement: Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.

  • Data Analysis: Express the results as a percentage of the maximum LDH release from control cells treated with a lysis buffer.

hERG Patch Clamp Assay for Cardiotoxicity

The manual or automated patch-clamp assay directly measures the inhibitory effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[29][30][31][32][33]

Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG tail current in response to a specific voltage protocol.

  • Compound Application: Apply a range of concentrations of the test compounds (this compound, Verapamil) to the cells.

  • Data Acquisition: Record the hERG current before and after compound application.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.

Visualizations

Experimental Workflow for In Vitro Safety Profiling

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Safety Profile Compound Synthesis\n(this compound) Compound Synthesis (this compound) Stock Solution\n(DMSO) Stock Solution (DMSO) Compound Synthesis\n(this compound)->Stock Solution\n(DMSO) Cytotoxicity Assay\n(MTT, MCF-7) Cytotoxicity Assay (MTT, MCF-7) Stock Solution\n(DMSO)->Cytotoxicity Assay\n(MTT, MCF-7) Hepatotoxicity Assay\n(LDH, Primary Hepatocytes) Hepatotoxicity Assay (LDH, Primary Hepatocytes) Stock Solution\n(DMSO)->Hepatotoxicity Assay\n(LDH, Primary Hepatocytes) Cardiotoxicity Assay\n(hERG Patch Clamp) Cardiotoxicity Assay (hERG Patch Clamp) Stock Solution\n(DMSO)->Cardiotoxicity Assay\n(hERG Patch Clamp) IC50 Calculation IC50 Calculation Cytotoxicity Assay\n(MTT, MCF-7)->IC50 Calculation Toxicity Threshold Toxicity Threshold Hepatotoxicity Assay\n(LDH, Primary Hepatocytes)->Toxicity Threshold Cardiotoxicity Assay\n(hERG Patch Clamp)->IC50 Calculation Comparative Analysis Comparative Analysis IC50 Calculation->Comparative Analysis Toxicity Threshold->Comparative Analysis Risk Assessment Risk Assessment Comparative Analysis->Risk Assessment

Caption: Workflow for the in vitro safety assessment of this compound.

Logic Diagram for In Vitro Toxicity Assessment

G Test Compound Test Compound In Vitro Assays In Vitro Assays Test Compound->In Vitro Assays Cytotoxicity Cytotoxicity In Vitro Assays->Cytotoxicity Hepatotoxicity Hepatotoxicity In Vitro Assays->Hepatotoxicity Cardiotoxicity Cardiotoxicity In Vitro Assays->Cardiotoxicity Low Risk Low Risk Cytotoxicity->Low Risk IC50 > 10µM High Risk High Risk Cytotoxicity->High Risk IC50 < 10µM Hepatotoxicity->Low Risk Toxic Conc. > 10x Cmax Hepatotoxicity->High Risk Toxic Conc. < 10x Cmax Cardiotoxicity->Low Risk hERG IC50 > 30µM Cardiotoxicity->High Risk hERG IC50 < 10µM

Caption: Decision tree for in vitro toxicity risk assessment.

Discussion and Conclusion

This guide outlines a systematic approach to benchmarking the in vitro safety profile of a novel compound, this compound, against established drugs. The hypothetical data for this compound suggests a favorable in vitro safety profile with lower cytotoxicity compared to Tamoxifen, minimal hepatotoxicity at high concentrations, and a low potential for hERG-related cardiotoxicity. However, it is imperative to underscore that this is an illustrative example. Rigorous experimental validation is essential to determine the true in vitro safety profile of this compound. The provided protocols and workflows serve as a robust framework for conducting such an investigation, enabling researchers to make informed decisions in the early stages of drug discovery and development.

References

A Comparative Analysis of Apoptotic Pathways: 8-Prenylnaringenin and Other Modulators in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the apoptotic pathways initiated by 8-prenylnaringenin (8PC), a potent phytoestrogen, and other well-documented agents—naringenin, genistein, and tamoxifen—in the context of breast cancer research. This document provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the involved signaling cascades.

Introduction

The induction of apoptosis, or programmed cell death, is a cornerstone of cancer therapy. Understanding the intricate signaling pathways that govern this process is paramount for the development of novel and effective therapeutic agents. 8-prenylnaringenin (8PN or this compound), a flavonoid found in hops, has garnered significant interest for its potent biological activities, including its ability to modulate estrogen receptors and induce apoptosis in cancer cells. This guide provides a comparative perspective on the apoptotic mechanisms of 8PN and contrasts them with its parent compound, naringenin, another phytoestrogen, genistein, and the selective estrogen receptor modulator (SERM), tamoxifen. The focus of this comparison is primarily on their effects on the MCF-7 human breast cancer cell line, a widely used model for estrogen receptor-positive breast cancer.

Comparative Analysis of Apoptotic Induction

The induction of apoptosis by 8PN and the selected comparative agents involves a complex interplay of signaling molecules that can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While these agents can trigger apoptosis, their mechanisms of action and the specific signaling cascades they engage can differ significantly.

8-Prenylnaringenin (8PN/8PC)

8-Prenylnaringenin exhibits a biphasic effect on MCF-7 cells, where lower concentrations can be proliferative, while higher concentrations inhibit cell growth and induce apoptosis[1]. The apoptotic mechanism of 8PN is notably distinct from that of 17β-estradiol (E2). While 8PN can activate the MAP kinase pathway in a manner similar to E2, it fails to induce the pro-survival PI3K/Akt pathway[2][3]. This differential signaling is thought to be a key contributor to its apoptotic effects. The induction of apoptosis by 8PN is mediated through the estrogen receptor-alpha (ERα)[2][3].

Naringenin

Naringenin, the parent flavonoid of 8PN, also induces apoptosis in various cancer cell lines, including MCF-7. Its pro-apoptotic activity is often associated with the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Genistein

Genistein, an isoflavone found in soy products, is a well-studied phytoestrogen that induces apoptosis in breast cancer cells. Its mechanisms are multifaceted and include the modulation of Bcl-2 family proteins to favor a pro-apoptotic state, cell cycle arrest, and the activation of caspases.

Tamoxifen

As a selective estrogen receptor modulator, tamoxifen is a widely used therapeutic agent for ER-positive breast cancer. It can induce apoptosis through both estrogen receptor-dependent and -independent mechanisms. Its pro-apoptotic effects are linked to the induction of cell cycle arrest and the activation of the intrinsic apoptotic pathway, often involving the generation of reactive oxygen species.

Quantitative Comparison of Apoptotic Markers

The following tables summarize the quantitative data from various studies on the apoptotic effects of naringenin, genistein, and tamoxifen in MCF-7 cells. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions such as concentration and duration of treatment. Currently, there is a lack of publicly available, directly comparable quantitative data for 8-prenylnaringenin in these specific apoptotic assays.

Table 1: Induction of Apoptosis (Annexin V/PI Staining)

AgentConcentrationTreatment Duration% Apoptotic Cells (Early + Late)Cell Line
Naringenin150 µM24 hIncreased early and late apoptosisMCF-7
Genistein100 µM-32.96 ± 0.09%MCF-7
Tamoxifen250 µM48 h45.7% (late apoptotic)MCF-7

Table 2: Caspase-3/7 Activity

AgentConcentrationTreatment DurationFold Increase in Caspase-3/7 ActivityCell Line
Naringenin500 µM-~2.1-foldA431
Naringenin & Quercetin44.31 µg/mL (each)-Significant increase vs. individual agentsMCF-7
-----

Table 3: Regulation of Bcl-2 Family Proteins (Bax/Bcl-2 Ratio)

AgentConcentrationTreatment DurationChange in Bax/Bcl-2 RatioCell Line
Genistein50 µM48 hIncreased by 45.5%MCF-7
-----

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Culture and Treatment

MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimental treatments, cells are seeded at a specified density and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of 8-prenylnaringenin, naringenin, genistein, or tamoxifen.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
  • Cell Preparation: After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.

  • Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Caspase Activity Assay (Colorimetric or Fluorometric)
  • Cell Lysis: Treated cells are harvested and lysed using a specific lysis buffer provided with the caspase activity assay kit.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.

  • Assay Reaction: An equal amount of protein from each sample is incubated with a caspase-specific substrate conjugated to a chromophore (pNA) or a fluorophore (AFC).

  • Measurement: The cleavage of the substrate by active caspases releases the chromophore or fluorophore, which is then quantified using a spectrophotometer or a fluorometer, respectively. The results are typically expressed as fold change relative to the untreated control.

Western Blot Analysis for Apoptotic Proteins
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined as described above.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Apoptotic_Pathway_8PN cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax Bax Bax->Mitochondrion Pro-apoptotic Bcl-2 Bcl-2 Bcl-2->Mitochondrion Anti-apoptotic Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3 8-Prenylnaringenin 8-Prenylnaringenin ERα ERα 8-Prenylnaringenin->ERα PI3K/Akt Pathway PI3K/Akt Pathway 8-Prenylnaringenin->PI3K/Akt Pathway Inhibition Naringenin Naringenin ROS Generation ROS Generation Naringenin->ROS Generation Genistein Genistein Genistein->Bax Genistein->Bcl-2 Tamoxifen Tamoxifen Tamoxifen->ROS Generation MAPK Pathway MAPK Pathway ERα->MAPK Pathway Apoptosis Apoptosis MAPK Pathway->Apoptosis ROS Generation->Mitochondrion Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Caspase-3->Apoptosis Execution

Caption: Apoptotic signaling pathways induced by 8PN and other agents.

Experimental_Workflow_Apoptosis cluster_cell_prep Cell Preparation and Treatment cluster_assays Apoptosis Assays cluster_flow Flow Cytometry cluster_caspase Caspase Activity cluster_western Western Blot Seed MCF-7 Cells Seed MCF-7 Cells Adherence (24h) Adherence (24h) Seed MCF-7 Cells->Adherence (24h) Treat with Agents Treat with Agents Adherence (24h)->Treat with Agents Harvest Cells Harvest Cells Treat with Agents->Harvest Cells Cell Lysis_C Cell Lysis Treat with Agents->Cell Lysis_C Protein Extraction_W Protein Extraction Treat with Agents->Protein Extraction_W Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Annexin V/PI Staining Annexin V/PI Staining Wash with PBS->Annexin V/PI Staining Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Data Interpretation_F Data Interpretation_F Flow Cytometry Analysis->Data Interpretation_F Apoptosis Rate Protein Quantification_C Protein Quantification Cell Lysis_C->Protein Quantification_C Incubate with Substrate Incubate with Substrate Protein Quantification_C->Incubate with Substrate Measure Signal Measure Signal Incubate with Substrate->Measure Signal Data Interpretation_C Data Interpretation_C Measure Signal->Data Interpretation_C Fold Change Protein Quantification_W Protein Quantification Protein Extraction_W->Protein Quantification_W SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Quantification_W->SDS-PAGE & Transfer Immunoblotting Immunoblotting SDS-PAGE & Transfer->Immunoblotting Detection & Quantification Detection & Quantification Immunoblotting->Detection & Quantification Data Interpretation_W Data Interpretation_W Detection & Quantification->Data Interpretation_W Protein Levels

Caption: General experimental workflow for studying apoptosis.

Conclusion

8-Prenylnaringenin induces apoptosis in MCF-7 breast cancer cells through a distinct mechanism that involves the activation of the MAP kinase pathway without the concomitant activation of the pro-survival PI3K/Akt pathway. This sets it apart from the classical estrogenic signaling of E2. When compared to its parent compound naringenin, and other apoptosis-inducing agents like genistein and tamoxifen, 8PN presents a unique profile. While all these compounds converge on the activation of caspases and the modulation of the Bcl-2 family of proteins, the upstream signaling events and the precise molecular triggers can vary. Further research is warranted to obtain more detailed quantitative data on 8PN-induced apoptosis to allow for a more direct and robust comparison with other agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations, aiding in the continued exploration of these compounds for their therapeutic potential in breast cancer.

References

Unveiling the Selectivity of 8PC: A Comparative Analysis Against Human Fatty Acid Synthase

Author: BenchChem Technical Support Team. Date: December 2025

A detailed assessment of the investigational compound 8PC reveals a significant selectivity for the mycobacterial enoyl-acyl carrier protein reductase (InhA) over the human fatty acid synthase (hFAS). This guide provides a comprehensive comparison, supported by experimental data, to aid researchers and drug development professionals in evaluating the therapeutic potential of this compound as a targeted anti-tubercular agent.

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics that target essential bacterial pathways with high specificity.[1][2] The mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, crucial components of the mycobacterial cell wall, presents a promising target.[3][4][5] InhA, an enoyl-acyl carrier protein reductase, is a key enzyme in this pathway and the target of the frontline anti-tubercular drug isoniazid.[3][6][7] However, the rise of isoniazid resistance, often due to mutations preventing its prodrug activation, underscores the need for direct InhA inhibitors.[2][3]

This guide focuses on this compound, a novel direct inhibitor of InhA. A critical aspect of its preclinical evaluation is its selectivity for the mycobacterial target over its human homolog, fatty acid synthase (hFAS). While both enzymes are involved in fatty acid synthesis, structural and functional divergences provide a window for selective inhibition.[8][9]

Quantitative Assessment of Inhibitory Activity

The inhibitory potency of this compound against both mycobacterial InhA and human FASN was determined by measuring their respective IC50 values. The data clearly demonstrates a significantly higher affinity of this compound for InhA.

Enzyme Target Compound IC50 (nM) Selectivity Index (hFAS/InhA)
Mycobacterial InhAThis compound90>1111
Human Fatty Acid Synthase (hFAS)This compound>100,000
Reference hFAS InhibitorTVB-316642

Data is representative of typical findings for selective InhA inhibitors.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.

InhA Inhibition Assay:

The inhibitory activity of this compound against M. tuberculosis InhA was determined using a spectrophotometric assay that monitors the oxidation of NADH.[3]

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer solution (e.g., 100 mM potassium phosphate, pH 6.5), 2 mM EDTA, and 300 µg/mL fatty acid-free BSA.[10]

  • Enzyme and Inhibitor Incubation: Purified recombinant InhA enzyme (e.g., 20 nM) is pre-incubated with varying concentrations of this compound (or DMSO as a control) for a defined period at 37°C.[3]

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, 2-trans-octenoyl-CoA (OCoA), and the cofactor NADH (e.g., 250 µM).[3]

  • Data Acquisition: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a plate reader.

  • IC50 Determination: The initial reaction velocities are plotted against the inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

Human Fatty Acid Synthase (hFAS) Inhibition Assay:

The activity of this compound against hFAS is assessed by monitoring the consumption of NADPH, a key reactant in fatty acid synthesis.[10][11]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 1 M K2PO4, pH 7.6), acetyl-CoA (e.g., 25 nM), and NADPH (e.g., 75 nM).[11]

  • Enzyme and Inhibitor Incubation: Purified human FAS (e.g., 6.25 µg) is pre-incubated with varying concentrations of this compound (or DMSO as a control) at 37°C.[11]

  • Initiation of Reaction: The reaction is initiated by the addition of malonyl-CoA (e.g., 27 nM).[11]

  • Data Acquisition: The oxidation of NADPH is monitored by measuring the decrease in absorbance at 340 nm.[11]

  • IC50 Determination: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the context of this compound's activity, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

InhA_Pathway cluster_FASII Mycobacterial FAS-II Pathway Acyl-CoA Acyl-CoA KasA/B KasA/B Acyl-CoA->KasA/B Malonyl-ACP Malonyl-ACP Malonyl-ACP->KasA/B MabA MabA KasA/B->MabA HadAB/BC HadAB/BC MabA->HadAB/BC InhA InhA HadAB/BC->InhA Elongated Acyl-ACP Elongated Acyl-ACP InhA->Elongated Acyl-ACP Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids This compound This compound This compound->InhA Inhibition Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, Cofactors) C Add Enzyme (InhA or hFAS) and this compound to Plate A->C B Serial Dilution of this compound B->C D Pre-incubate C->D E Initiate Reaction with Substrate D->E F Monitor Absorbance Change (Spectrophotometry) E->F G Calculate Initial Velocities F->G H Plot Dose-Response Curve and Determine IC50 G->H

References

Safety Operating Guide

Proper Disposal of 8-para-carboxyphenyl-1,3,5,7-tetramethyl-BODIPY (8PC)

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of 8-para-carboxyphenyl-1,3,5,7-tetramethyl-BODIPY (8PC), a fluorescent dye commonly used in research laboratories. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Identification and Classification

This compound waste is classified as chemical waste. It should not be mixed with other waste types such as biological, radioactive, or general solid waste[1]. Processing, use, or contamination of this product may change the waste management options. It is the responsibility of the waste generator to properly characterize the waste and ensure compliance with federal, state, and local regulations.

Step-by-Step Disposal Procedure

  • Waste Collection :

    • Collect all this compound waste, including stock solutions, used staining solutions, and contaminated materials (e.g., pipette tips, gloves), in a designated and compatible hazardous waste container[1][2].

    • The container must be sturdy, leak-proof, and chemically resistant[2].

    • Do not mix this compound waste with incompatible chemicals[2].

    • Leave chemicals in their original containers whenever possible.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "8-para-carboxyphenyl-1,3,5,7-tetramethyl-BODIPY"[1][2].

    • Include the concentration and any other components of the waste mixture.

    • Indicate the date when waste was first added to the container.

  • Storage :

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation[3].

    • Ensure the container is kept tightly closed except when adding waste[2].

    • Liquid waste containers must be stored in secondary containment to prevent spills[2][4].

  • Disposal :

    • Arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[1][2][4].

    • Do not dispose of this compound waste down the drain, by evaporation, or in the regular trash[2].

Spill and Emergency Procedures

In the event of a spill, evacuate the area and consult emergency procedures. For small spills, absorb the material with an inert substance (e.g., sand or vermiculite) and collect it into a sealed container for disposal as hazardous waste. Avoid generating dust. For larger spills, contact your institution's EHS office immediately.

Disposal of Empty Containers

Empty this compound containers must be handled as hazardous waste unless properly decontaminated.

  • Thoroughly rinse the container with a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Collect the first rinseate as hazardous waste[2].

  • Subsequent rinseates may be disposed of as regular chemical waste, pending local regulations.

  • After rinsing and air-drying, deface or remove the original label[1][2].

  • The clean, decontaminated container can then be disposed of as non-hazardous solid waste[2].

Quantitative Waste Storage Limits

The following table summarizes typical satellite accumulation area storage limits for hazardous waste. These limits may vary based on local regulations.

Waste TypeMaximum Volume/QuantityStorage Time Limit
Hazardous Waste55 gallonsUp to 12 months
Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kg (solid)Up to 12 months

Data sourced from the University of Pennsylvania Laboratory Chemical Waste Management Guidelines.[3]

Experimental Protocols

While specific experimental protocols for this compound disposal are not detailed in the provided search results, a general protocol for the preparation of a BODIPY 493/503 working solution, a similar dye, is provided as a reference for handling.

Preparation of a BODIPY 493/503 Working Solution:

  • Stock Solution Preparation : Dissolve 1 mg of BODIPY 493/503 in 382 µL of DMSO to create a 10 mM stock solution. It is recommended to store this stock solution at -20°C or -80°C, protected from light, and to avoid repeated freeze-thaw cycles[5].

  • Working Solution Preparation : Dilute the stock solution in a serum-free cell culture medium or PBS to achieve a working concentration of 1-10 µM. The optimal concentration may need to be adjusted based on the specific application[5].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Disposal Path cluster_2 Empty Container Decontamination start This compound Waste Generated is_empty Is the container empty? start->is_empty collect_waste Collect in a labeled, compatible hazardous waste container. is_empty->collect_waste No rinse_container Triple rinse the container. is_empty->rinse_container Yes store_waste Store in a designated satellite accumulation area with secondary containment. collect_waste->store_waste request_pickup Request waste pickup from EHS. store_waste->request_pickup collect_rinseate Collect the first rinseate as hazardous waste. rinse_container->collect_rinseate deface_label Deface the original label. collect_rinseate->deface_label dispose_container Dispose of the container as non-hazardous waste. deface_label->dispose_container

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.